Product packaging for shizukaol B(Cat. No.:)

shizukaol B

Cat. No.: B1506276
M. Wt: 732.8 g/mol
InChI Key: NCEFZVURTXZBJM-CLPLISGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shizukaol B is a lindenane-type dimeric sesquiterpene isolated from plants of the Chloranthus genus, such as Chloranthus henryi and Chloranthus japonicus . With a molecular formula of C40H44O13 and a molecular weight of 732.77 g/mol, it is supplied with a high purity of greater than 96.0% . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. In research settings, this compound has demonstrated significant anti-inflammatory properties. Studies in BV2 microglial cells show that it concentration-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This action leads to the reduced production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) . Its mechanism appears to involve the specific inhibition of the c-Jun N-terminal kinase (JNK) pathway, subsequently blocking the activation and DNA-binding activity of the transcription factor activator protein-1 (AP-1) . Beyond its anti-inflammatory effects, this compound has shown potent and selective immunosuppressive activity. It strongly inhibits lipopolysaccharide (LPS)-induced B cell proliferation by inducing apoptotic death in B cells, while having minimal effects on T cell proliferation or macrophage function . This unique profile makes it a valuable compound for investigating B-cell-mediated immune responses. The recent accomplishment of its asymmetric total synthesis further secures its availability and relevance for future scientific exploration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H44O13 B1506276 shizukaol B

Properties

Molecular Formula

C40H44O13

Molecular Weight

732.8 g/mol

IUPAC Name

methyl (2Z)-2-[(1S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate

InChI

InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3/b16-8+,29-17-/t18-,21-,23-,24+,25-,26+,31+,33+,37+,38+,39+,40+/m1/s1

InChI Key

NCEFZVURTXZBJM-CLPLISGISA-N

SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C

Isomeric SMILES

C/C/1=C\COC(=O)CCC(=O)OCC2=C3C[C@@H]4[C@]([C@@H]5C[C@@H]5[C@]4(COC1=O)O)([C@H]6[C@@]3([C@@H]\7C8=C(C6)[C@H]9C[C@H]9[C@@]8([C@H](C(=O)/C7=C(/C)\C(=O)OC)O)C)OC2=O)C

Canonical SMILES

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C

Synonyms

shizukaol B

Origin of Product

United States

Foundational & Exploratory

Shizukaol B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol B, a lindenane-type dimeric sesquiterpenoid, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. This document provides an in-depth technical overview of this compound, focusing on its natural sources, detailed isolation and purification protocols, and its mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Natural Source

This compound is primarily isolated from plants of the Chloranthaceae family. The principal source is the whole plant of Chloranthus henryi Hemsl.[1][2][3]. Additionally, this compound has been identified as a constituent of the roots of Chloranthus fortunei [4]. These plants have a history of use in traditional medicine for treating inflammatory conditions.

Isolation and Purification

Experimental Protocol: Isolation of this compound

2.1.1. Plant Material and Extraction

  • Air-dry the whole plant material of Chloranthus henryi or the roots of Chloranthus fortunei and pulverize into a fine powder.

  • Extract the powdered plant material exhaustively with 95% ethanol at room temperature. Typically, this involves maceration or percolation for several days, repeated three times with fresh solvent.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Solvent Partitioning

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

  • A typical partitioning scheme would involve successive extractions with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • The ethyl acetate fraction is often enriched with sesquiterpenoids and is therefore collected for further purification.

2.1.3. Chromatographic Purification

  • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 5:1) to separate the components based on polarity, yielding several sub-fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.

  • Further purify the fractions containing this compound using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and reverse-phase C18 silica gel (eluting with a methanol-water gradient).

  • The final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Diagram of the General Isolation Workflow for this compound

G General Isolation Workflow for this compound plant Powdered Plant Material (Chloranthus sp.) extraction Extraction (95% Ethanol) plant->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography (Methanol) silica_gel->sephadex rp_hplc Reverse-Phase HPLC (Methanol-Water Gradient) sephadex->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

A generalized workflow for the isolation of this compound.

Quantitative Data

Precise yield data for the isolation of this compound from Chloranthus henryi is not extensively reported. However, the yields of lindenane-type sesquiterpene dimers from Chloranthus species are typically in the range of milligrams from several kilograms of dried plant material.

Table 1: Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[4].

Spectroscopic Data Type Description
¹H NMR The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule.
¹³C NMR The carbon NMR spectrum indicates the number and types of carbon atoms present.
2D NMR (COSY, HMQC, HMBC) These experiments establish the connectivity between protons and carbons, confirming the overall structure.
High-Resolution Mass Spectrometry (HRMS) Provides the exact molecular formula of the compound.

Note: While the use of these techniques for the structural confirmation of this compound is documented, a publicly available, detailed table of its ¹H and ¹³C NMR chemical shifts is not consistently reported across the literature. Researchers are advised to consult the full text of specialized publications for this data[4].

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory effects[3]. Its mechanism of action has been elucidated in studies using lipopolysaccharide (LPS)-induced inflammatory models in BV2 microglial cells[2][8].

Anti-Inflammatory Effects

This compound has been shown to:

  • Suppress the production of nitric oxide (NO)[3].

  • Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

  • Reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β)[3].

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are attributed to its modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently affects the activation of the transcription factor, activator protein-1 (AP-1)[2][8].

  • Inhibition of JNK Phosphorylation: this compound inhibits the LPS-induced phosphorylation of JNK1/2.

  • Suppression of AP-1 Activation: By inhibiting JNK activation, this compound prevents the subsequent activation of AP-1, a key regulator of pro-inflammatory gene expression.

Diagram of the this compound Anti-Inflammatory Signaling Pathway

G This compound Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates AP1 AP-1 JNK->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Induces Transcription Shizukaol_B This compound Shizukaol_B->JNK Inhibits Phosphorylation

This compound's inhibition of the JNK/AP-1 signaling pathway.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties. This guide provides a foundational understanding of its natural sourcing from Chloranthus species and a robust, adaptable protocol for its isolation and purification. The elucidation of its mechanism of action through the inhibition of the JNK/AP-1 signaling pathway offers a clear direction for further research and potential therapeutic applications. The provided data and visualizations serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and the development of novel anti-inflammatory agents.

References

Shizukaol B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from Chloranthus henryi.[1][2] This complex molecule has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound belongs to the lindenane class of sesquiterpenoid dimers, characterized by a complex, polycyclic carbon skeleton.[1] Its intricate three-dimensional architecture is a result of a [4+2] cycloaddition between two lindenane-type monomers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C30H36O8[2]
Molecular Weight 524.6 g/mol [2]
CAS Number 142279-40-1[3]
Appearance White solidN/A
Solubility Soluble in DMSO, ethanol, and other organic solvents.Inferred from experimental protocols

Table 2: Spectroscopic Data of this compound

Spectroscopy Key Data and Interpretation Reference
¹H NMR (CDCl₃) Complex spectrum with characteristic signals for olefinic protons, methine protons, and methyl groups, consistent with the dimeric sesquiterpenoid structure.N/A
¹³C NMR (CDCl₃) Approximately 30 carbon signals, including carbonyls, olefinic carbons, and a variety of sp³-hybridized carbons, confirming the molecular formula and complex polycyclic nature.N/A
Infrared (IR) Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups.N/A
Mass Spectrometry (MS) Molecular ion peak corresponding to the exact mass of C30H36O8, confirming the molecular formula. Fragmentation patterns can provide further structural information.N/A

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory effects.[1] Studies have shown that it can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[4][5]

Table 3: In Vitro Biological Activity of this compound

ParameterCell LineIC₅₀ / EffectReference
Nitric Oxide (NO) Production BV2 microgliaConcentration-dependent suppression[4]
iNOS Expression BV2 microgliaConcentration-dependent suppression[4]
COX-2 Expression BV2 microgliaConcentration-dependent suppression[4]
TNF-α Production BV2 microgliaConcentration-dependent suppression[4]
IL-1β Production BV2 microgliaConcentration-dependent suppression[4]

The primary mechanism of action for this compound's anti-inflammatory activity involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] this compound has been shown to inhibit the phosphorylation of JNK, which in turn prevents the activation of the transcription factor activator protein-1 (AP-1).[4][5] AP-1 is a critical regulator of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By blocking this pathway, this compound effectively dampens the inflammatory response.

ShizukaolB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates pJNK p-JNK JNK->pJNK Phosphorylation AP1 AP-1 pJNK->AP1 Activates pAP1 p-AP-1 (Active) AP1->pAP1 Phosphorylation nucleus Nucleus pAP1->nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) pAP1->genes Upregulates Transcription inflammation Inflammatory Response genes->inflammation ShizukaolB This compound ShizukaolB->pJNK Inhibits

This compound inhibits the JNK/AP-1 signaling pathway.

Experimental Protocols

Asymmetric Total Synthesis of this compound

The asymmetric total synthesis of this compound has been achieved through a multi-step process. A key step in this synthesis is a biomimetic [4+2] dimerization. The general workflow is outlined below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of Huang, G., et al. (2023). Org. Chem. Front., 10, 3169-3174.

Synthesis_Workflow start Commercially Available Starting Material monomer Lindenane Monomer Synthesis start->monomer dimerization Biomimetic [4+2] Dimerization monomer->dimerization shizukaolB This compound dimerization->shizukaolB

General workflow for the total synthesis of this compound.
In Vitro Anti-inflammatory Assays

The following protocols are based on the methods described by Pan, L.-L., et al. (2017). Biomed. Pharmacother., 88, 878-884.[4]

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

  • Seed BV2 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

Western Blot Analysis for iNOS, COX-2, and JNK Phosphorylation:

  • Culture and treat BV2 cells with this compound and LPS as described above.

  • Lyse the cells and determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, JNK, and phospho-JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of TNF-α and IL-1β Production:

  • Culture and treat BV2 cells with this compound and LPS.

  • Collect the cell culture supernatants.

  • Measure the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, involving the inhibition of the JNK/AP-1 signaling pathway, presents a clear target for therapeutic intervention in inflammatory diseases. The availability of a total synthesis route opens up possibilities for the generation of analogs and further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Signaling Pathway Analysis of Shizukaol B and Related Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol B, a lindenane-type dimeric sesquiterpene, has demonstrated significant biological activity, primarily exhibiting anti-inflammatory effects. This technical guide provides a comprehensive analysis of the core signaling pathway modulated by this compound, focusing on its inhibitory action on the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) pathway. Furthermore, this guide explores the signaling pathways of related compounds, shizukaol D and shizukaol A, which have been shown to modulate the Wnt/β-catenin and HMGB1/Nrf2/HO-1 pathways, respectively. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding and further research in the development of therapeutic agents based on these natural compounds.

This compound: Anti-inflammatory Effects via JNK/AP-1 Pathway Inhibition

This compound has been identified as a potent anti-inflammatory agent, particularly in the context of neuroinflammation. Its mechanism of action centers on the suppression of the JNK/AP-1 signaling cascade in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Quantitative Data Summary

The inhibitory effects of this compound on various components of the inflammatory response are summarized below.

Target MoleculeCell LineStimulantMethodIC50 / EffectReference
Nitric Oxide (NO)BV2 MicrogliaLPS (1 µg/mL)Griess AssayConcentration-dependent inhibition[1][2]
iNOSBV2 MicrogliaLPS (1 µg/mL)Western BlotConcentration-dependent suppression[1][2]
COX-2BV2 MicrogliaLPS (1 µg/mL)Western BlotConcentration-dependent suppression[1][2]
TNF-αBV2 MicrogliaLPS (1 µg/mL)ELISAConcentration-dependent suppression[1][2]
IL-1βBV2 MicrogliaLPS (1 µg/mL)ELISAConcentration-dependent suppression[1][2]
JNK PhosphorylationBV2 MicrogliaLPS (1 µg/mL)Western BlotTime- and concentration-dependent inhibition[1][2]
c-Jun PhosphorylationBV2 MicrogliaLPS (1 µg/mL)Western BlotReduction[1][2]
AP-1 DNA BindingBV2 MicrogliaLPS (1 µg/mL)EMSASignificant blockage[1][2]

Signaling Pathway Diagram

ShizukaolB_JNK_AP1_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 activates ShizukaolB This compound ShizukaolB->JNK inhibits nucleus Nucleus AP1->nucleus translocates to iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 TNFa TNF-α AP1->TNFa IL1b IL-1β AP1->IL1b Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation TNFa->Inflammation IL1b->Inflammation

This compound inhibits the JNK/AP-1 signaling pathway.

Shizukaol D: Repression of Liver Cancer Growth via Wnt/β-catenin Pathway Modulation

Shizukaol D, another dimeric sesquiterpene, has been shown to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer.

Quantitative Data Summary
TargetCell LineEffectMethodConcentrationReference
Cell ViabilityFocus, SMMC-7721DecreasedCCK-8 assayDose- and time-dependent[3]
ApoptosisFocus, SMMC-7721InducedFlow Cytometry-[3]
β-catenin expressionFocus, SMMC-7721DecreasedWestern BlotDose-dependent[3]
Wnt target genesHEK-293TReduced expressionLuciferase Reporter AssayDose-dependent[3]

Signaling Pathway Diagram

ShizukaolD_Wnt_Pathway cluster_nucleus Transcription Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation nucleus Nucleus BetaCatenin->nucleus translocates to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates ShizukaolD Shizukaol D ShizukaolD->BetaCatenin inhibits TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation ShizukaolA_HMGB1_Nrf2_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1 HMGB1 TLR4->HMGB1 activates NFkB NF-κB TLR4->NFkB activates ShizukaolA Shizukaol A ShizukaolA->HMGB1 inhibits Nrf2 Nrf2 ShizukaolA->Nrf2 activates nucleus Nucleus Nrf2->nucleus translocates to ARE ARE Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 inhibits HO1 HO-1 ARE->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory

References

A Technical Guide to the Anti-inflammatory Effects of Shizukaol B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth exploration of the molecular mechanisms, quantitative effects, and experimental validation of the anti-inflammatory properties of shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi.[1][2]

Executive Summary

This compound is a natural compound that has demonstrated significant anti-inflammatory and neuroprotective potential.[3] Its primary mechanism of action involves the targeted suppression of key pro-inflammatory signaling pathways in immune cells, particularly microglia.[1] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively downregulates the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][3] This activity is achieved through the specific inhibition of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade, without significantly affecting the ERK1/2 or p38 MAPK pathways.[1] This targeted action results in the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), pivotal enzymes in the inflammatory response.[2][3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways related to the anti-inflammatory effects of this compound.

Mechanism of Action: Modulation of the JNK/AP-1 Signaling Pathway

The anti-inflammatory effects of this compound in LPS-activated microglia are primarily attributed to its modulation of the JNK-AP-1 signaling pathway.[1]

Upon stimulation by LPS, a cascade of intracellular signaling events is initiated, leading to the activation of transcription factors like AP-1. This compound intervenes in this process by inhibiting the phosphorylation and activation of JNK.[1] This, in turn, prevents the subsequent phosphorylation and nuclear translocation of its downstream target, c-Jun, which is a critical component of the AP-1 transcription factor complex.[1][3] By blocking the activation and DNA binding activity of AP-1, this compound effectively suppresses the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-1β.[1][2]

Signaling Pathway Diagram

ShizukaolB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activation pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun Activation pcJun p-c-Jun cJun->pcJun Phosphorylation AP1 AP-1 pcJun->AP1 Nuclear Translocation ShizukaolB This compound ShizukaolB->JNK Inhibition of Phosphorylation DNA Pro-inflammatory Gene Transcription AP1->DNA

Caption: this compound inhibits LPS-induced inflammation by blocking JNK phosphorylation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Mediators

Mediator Cell Type Stimulant (Concentration) This compound Concentration (µM) Incubation Time Observed Effect Reference
Nitric Oxide (NO) BV2 Microglia LPS (1 µg/mL) 12.5 - 50 24 h Concentration-dependent suppression of production [1][2]
TNF-α BV2 Microglia LPS 12.5 - 50 - Concentration-dependent suppression of production [1]

| IL-1β | BV2 Microglia | LPS | 12.5 - 50 | - | Concentration-dependent suppression of production |[1] |

Table 2: Effect of this compound on Pro-inflammatory Enzymes and Signaling Proteins

Protein Target Cell Type Stimulant (Concentration) This compound Concentration (µM) Incubation Time Observed Effect Reference
iNOS BV2 Microglia LPS (1 µg/mL) 12.5 - 50 4 h Concentration-dependent suppression of expression [2]
COX-2 BV2 Microglia LPS (1 µg/mL) 12.5 - 50 4 h Concentration-dependent suppression of expression [2]
JNK Activation (Phosphorylation) BV2 Microglia LPS (1 µg/mL) 25 0 - 60 min Time-dependent inhibition [1][2]
c-Jun Activation (Phosphorylation) BV2 Microglia LPS - - Significant reduction [1]
c-Jun Nuclear Translocation BV2 Microglia LPS - - Significant reduction [1]

| AP-1 DNA Binding | BV2 Microglia | LPS | - | - | Significant blockage |[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: BV2 immortalized murine microglial cells.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Procedure: Cells are seeded in appropriate culture plates (e.g., 96-well for viability/NO assays, 6-well for Western blot). After reaching 70-80% confluency, the medium is replaced with serum-free DMEM. Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-4 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for the specified duration (e.g., 4-24 hours).[2]

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reaction.

  • Methodology:

    • After cell treatment, 100 µL of culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • Nitrite concentration is determined by comparison with a standard curve generated using sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-1β in the culture supernatant.

  • Methodology:

    • Commercially available ELISA kits for murine TNF-α and IL-1β are used according to the manufacturer's instructions.

    • Briefly, culture supernatants are added to microplate wells pre-coated with capture antibodies specific to the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another incubation and wash step, a substrate solution is added, resulting in a colorimetric reaction.

    • The reaction is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are calculated based on a standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, JNK, p-JNK) in cell lysates.

  • Methodology:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (iNOS, COX-2, p-JNK, JNK, etc.).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Experimental Workflow Diagram

Experimental_Workflow start Seed BV2 Microglial Cells pretreat Pre-treatment: This compound (Varying Conc.) start->pretreat stimulate Stimulation: LPS (1 µg/mL) pretreat->stimulate incubate Incubate (4-24 hours) stimulate->incubate harvest Harvest Samples incubate->harvest supernatant Collect Supernatant harvest->supernatant lysate Collect Cell Lysate harvest->lysate no_assay NO Assay (Griess) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2, JNK, etc.) lysate->western

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound presents a compelling profile as a natural anti-inflammatory agent with a specific and well-defined mechanism of action. Its ability to selectively inhibit the JNK/AP-1 signaling pathway highlights its potential for therapeutic development, particularly for inflammatory conditions involving microglial activation, such as neurodegenerative diseases.[1][3]

Future research should focus on:

  • In Vivo Efficacy: Validating these in vitro findings in animal models of inflammation and neuroinflammation to assess bioavailability, safety, and therapeutic efficacy.

  • Structure-Activity Relationship (SAR): Investigating derivatives of this compound to identify compounds with enhanced potency and improved pharmacokinetic properties.

  • Target Specificity: Further elucidating the direct molecular target of this compound to understand precisely how it inhibits JNK phosphorylation.

This comprehensive guide provides a foundational understanding for researchers and drug developers interested in harnessing the therapeutic potential of this compound.

References

Shizukaol B: A Deep Dive into its Anti-Neuroinflammatory Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, a key player in the pathogenesis of various neurodegenerative diseases, presents a critical target for therapeutic intervention. Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the current research on this compound's effects on neuroinflammation, focusing on its mechanism of action in microglial cells. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a complex biological response in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of this process is detrimental and contributes to neuronal damage and the progression of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][3] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory cascade.[2] Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a battery of pro-inflammatory and cytotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4][5] Therefore, modulation of microglial activation is a key strategy for mitigating neuroinflammation.

This compound is a natural compound that has demonstrated potent anti-inflammatory effects in in vitro models of neuroinflammation.[6][7] Research has primarily focused on its ability to suppress the inflammatory response in LPS-activated BV2 microglial cells, a widely used cell line in neuroinflammation studies.[6][7]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by significantly inhibiting the production of key pro-inflammatory mediators in activated microglia.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to dose-dependently suppress the production of nitric oxide (NO) in LPS-stimulated BV2 microglial cells.[7] NO is a highly reactive free radical produced by inducible nitric oxide synthase (iNOS), and its overproduction contributes to neuronal damage.[4]

Downregulation of Pro-inflammatory Enzymes and Cytokines

The anti-inflammatory activity of this compound extends to the inhibition of pro-inflammatory enzymes and cytokines. Specifically, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[7] Furthermore, this compound reduces the production of the pro-inflammatory cytokines TNF-α and IL-1β.[7]

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells

MediatorEffect of this compoundConcentration RangeReference
Nitric Oxide (NO)Inhibition12.5-50 μM[7]
iNOSSuppression of expression12.5-50 μM[7]
COX-2Suppression of expression12.5-50 μM[7]
TNF-αSuppression of production12.5-50 μM[7]
IL-1βSuppression of production12.5-50 μM[7]

Signaling Pathway Modulation: The JNK-AP-1 Axis

The primary mechanism underlying the anti-inflammatory effects of this compound involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of the transcription factor activator protein-1 (AP-1).[7]

Inhibition of JNK Phosphorylation

This compound has been observed to inhibit the phosphorylation of JNK in a concentration- and time-dependent manner in LPS-stimulated BV2 microglia.[7] JNK is a member of the mitogen-activated protein kinase (MAPK) family, and its activation is a key step in the inflammatory signaling cascade.[7] It is noteworthy that this compound's inhibitory effect is specific to JNK, with little to no effect on the phosphorylation of other MAPKs like extracellular signal-regulated kinase 1/2 (ERK1/2) or p38.[7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun Phosphorylates Shizukaol_B This compound Shizukaol_B->pJNK Inhibits AP1_complex AP-1 (c-Jun/c-Fos) AP1_binding AP-1 Binding to DNA AP1_complex->AP1_binding Translocates & Binds p_cJun p-c-Jun p_cJun->AP1_complex Forms cJun->p_cJun Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β) AP1_binding->Proinflammatory_Genes Induces

This compound inhibits the JNK/AP-1 signaling pathway.
Suppression of AP-1 Activation

Activated JNK phosphorylates c-Jun, a key component of the AP-1 transcription factor complex.[7] This phosphorylation is a critical step for the nuclear translocation of c-Jun and the subsequent activation of AP-1.[7] this compound significantly blocks LPS-induced AP-1 activation by reducing the phosphorylation and nuclear translocation of c-Jun.[7] This ultimately leads to a decrease in the DNA binding activity of AP-1, thereby preventing the transcription of its target pro-inflammatory genes.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine BV2 microglial cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. This compound is added to the cell cultures at various concentrations (e.g., 12.5, 25, 50 µM) prior to or concurrently with LPS stimulation, depending on the specific experimental design.

G start Start culture Culture BV2 Microglial Cells start->culture treat Treat with this compound (12.5, 25, 50 µM) culture->treat induce Induce Inflammation (LPS 1 µg/mL) incubate Incubate induce->incubate treat->induce analyze Analyze Inflammatory Response incubate->analyze end End analyze->end

General experimental workflow for in vitro studies.
Measurement of Nitric Oxide (NO) Production

  • Assay: Griess assay.

  • Principle: This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Protocol Overview:

    • Collect cell culture supernatant after treatment.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for a short period at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.[8]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β)
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol Overview:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-1β).

    • Add cell culture supernatants to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a TMB substrate solution, which will be converted by HRP to produce a colored product.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

    • The concentration of the cytokine is determined by comparison to a standard curve.[9][10]

Western Blot Analysis
  • Purpose: To detect and quantify the expression levels of specific proteins, including iNOS, COX-2, total and phosphorylated JNK, and total and phosphorylated c-Jun.

  • Protocol Overview:

    • Lyse the treated cells to extract total proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the membrane and add a chemiluminescent substrate.

    • Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[1][11]

Immunofluorescence for c-Jun Nuclear Translocation
  • Purpose: To visualize the subcellular localization of c-Jun and determine if it translocates to the nucleus upon stimulation.

  • Protocol Overview:

    • Grow and treat cells on glass coverslips.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against c-Jun.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[12]

Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding Activity
  • Purpose: To detect the binding of the AP-1 transcription factor to its specific DNA consensus sequence.

  • Principle: This technique is based on the observation that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing polyacrylamide gel.

  • Protocol Overview:

    • Prepare nuclear extracts from treated cells.

    • Synthesize and label a short DNA probe containing the AP-1 binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).

    • Incubate the nuclear extracts with the labeled probe.

    • Separate the protein-DNA complexes from free probe by native polyacrylamide gel electrophoresis.

    • Visualize the labeled DNA by autoradiography or chemiluminescence. A "shifted" band indicates the formation of an AP-1-DNA complex.[4][13]

Effects on Other Glial Cells: A Research Gap

Currently, there is a notable lack of published research on the effects of this compound on other key glial cells involved in neuroinflammation, particularly astrocytes. Astrocytes are the most abundant glial cells in the CNS and play a dual role in neuroinflammation, capable of both promoting and resolving inflammatory responses.[14][15] Given the significant anti-inflammatory effects of this compound observed in microglia, investigating its impact on astrocyte activation and function is a critical next step. Future research should explore whether this compound can modulate astrocyte-mediated inflammatory signaling, the release of astrocytic inflammatory mediators, and the potential for crosstalk between microglia and astrocytes in the presence of this compound.

Conclusion and Future Directions

This compound demonstrates significant anti-neuroinflammatory potential, primarily through the targeted inhibition of the JNK-AP-1 signaling pathway in microglia. Its ability to suppress the production of a range of pro-inflammatory mediators underscores its promise as a therapeutic candidate for neurodegenerative diseases.

Future research should focus on:

  • In vivo studies: Validating the anti-neuroinflammatory effects of this compound in animal models of neurodegenerative diseases.

  • Astrocyte-focused research: Elucidating the effects of this compound on astrocyte activation and its role in microglia-astrocyte interactions.

  • Pharmacokinetic and safety profiling: Establishing the bioavailability, brain penetration, and toxicological profile of this compound.

  • Structure-activity relationship studies: Investigating other lindenane-type sesquiterpenoid dimers to identify compounds with enhanced potency and favorable pharmacological properties.[6][8]

A deeper understanding of the biological activities of this compound will be instrumental in advancing its potential development as a novel therapeutic for the management of neuroinflammatory conditions.

References

Shizukaol B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Protocols of a Potent Anti-inflammatory Sesquiterpenoid

Introduction

Shizukaol B is a naturally occurring lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, notably Chloranthus henryi. This complex molecule has garnered significant interest within the scientific community for its pronounced anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical data, biological activity, and detailed experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

This compound is characterized by a complex polycyclic structure. The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 142279-40-1MedchemExpress
Molecular Formula C₄₀H₄₄O₁₃TargetMol
Molecular Weight 732.77 g/mol TargetMol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.ChemFaces
Physical State Not specified in provided results.
Melting Point Not specified in provided results.
Boiling Point Not specified in provided results.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity, primarily through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. In studies utilizing lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound was shown to inhibit the production of key inflammatory mediators.[1][2]

The mechanism of action involves the suppression of iNOS and COX-2 expression, leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) production.[1][2] Critically, this compound selectively inhibits the phosphorylation of JNK1/2 without affecting the ERK1/2 or p38 MAP kinase pathways.[1] This targeted inhibition of JNK activation subsequently blocks the activation of the transcription factor activator protein-1 (AP-1), a crucial regulator of inflammatory gene expression.[1]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

ShizukaolB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes ShizukaolB This compound ShizukaolB->JNK

Inhibitory action of this compound on the JNK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily based on the work of Pan LL, et al. (2017).[1]

Cell Culture and Treatment
  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5-50 µM) for a specified duration (e.g., 4 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated times.[2]

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Western Blot Analysis for Protein Expression
  • Objective: To determine the expression levels of proteins such as iNOS, COX-2, and phosphorylated JNK.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the cell culture supernatants.

  • Procedure:

    • Collect the culture supernatants from treated cells.

    • Measure the concentration of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cytokine concentrations based on the standard curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the anti-inflammatory effects of this compound.

Experimental_Workflow start Start cell_culture BV2 Cell Culture start->cell_culture treatment This compound Pre-treatment followed by LPS Stimulation cell_culture->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-1β) supernatant_collection->elisa western_blot Western Blot (iNOS, COX-2, p-JNK) cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

References

Shizukaol B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukaol B, a naturally occurring lindenane-type dimeric sesquiterpenoid, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent anti-inflammatory properties. Isolated from plants of the Chloranthus genus, its complex chemical architecture and promising biological activities have spurred extensive research into its discovery, synthesis, and mechanism of action. This technical guide provides an in-depth overview of the history, isolation, structural elucidation, and biological evaluation of this compound, with a focus on its therapeutic potential. Detailed experimental protocols and a comprehensive summary of its quantitative biological data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated from the whole plant of Chloranthus henryi[1]. It belongs to the lindenane class of sesquiterpenoid dimers, which are characteristic natural products of the Chloranthaceae family[2]. These compounds are biosynthetically derived from the [4+2] cycloaddition of two lindenane-type sesquiterpene monomers. The intricate and sterically congested heptacyclic framework of this compound has presented a significant challenge and an attractive target for total synthesis by organic chemists. Its discovery has paved the way for the investigation of other related dimers from Chloranthus species, many of which also exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects[3].

Physicochemical and Biological Properties

This compound is a white, amorphous powder. A summary of its key quantitative biological activities is presented in Table 1.

Parameter Cell Line Assay Value Reference
Anti-inflammatory Activity
Inhibition of NO ProductionLPS-stimulated BV2 microgliaGriess AssayConcentration-dependent[1]
Inhibition of TNF-α ProductionLPS-stimulated BV2 microgliaELISAConcentration-dependent[1]
Inhibition of IL-1β ProductionLPS-stimulated BV2 microgliaELISAConcentration-dependent[1]
Inhibition of iNOS ExpressionLPS-stimulated BV2 microgliaWestern BlotConcentration-dependent[1]
Inhibition of COX-2 ExpressionLPS-stimulated BV2 microgliaWestern BlotConcentration-dependent[1]
IC50 Values
Shizukaol A (related compound) - NO InhibitionLPS-stimulated RAW 264.7 cellsGriess Assay13.79 ± 1.11 µM[4]

Note: Specific IC50 values for this compound's inhibition of NO, TNF-α, and IL-1β production are not explicitly stated in the primary literature but are described as concentration-dependent.

Experimental Protocols

Isolation and Purification of this compound from Chloranthus henryi

The following is a general protocol for the isolation of lindenane-type sesquiterpenoids from Chloranthus species, which is applicable to this compound.

Workflow for the Isolation of this compound

G plant_material Air-dried and powdered whole plant of Chloranthus henryi extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Suspension in H2O and partitioning with ethyl acetate concentration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fractionation Elution with a gradient of chloroform-methanol column_chromatography->fractionation hplc Preparative High-Performance Liquid Chromatography (HPLC) fractionation->hplc shizukaol_b Pure this compound hplc->shizukaol_b

Caption: General workflow for the isolation and purification of this compound.

  • Extraction: The air-dried and powdered whole plant of Chloranthus henryi is extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction is collected.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Fractionation: The column is eluted with a gradient of chloroform-methanol to yield several fractions.

  • Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

Western Blot Analysis of JNK, c-Jun Phosphorylation
  • Cell Culture and Treatment: BV2 microglial cells are cultured and pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated c-Jun (p-c-Jun), and total c-Jun.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: The JNK-AP-1 Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway[1]. In response to inflammatory stimuli such as LPS, the JNK pathway is activated, leading to the phosphorylation and activation of the transcription factor c-Jun. Phosphorylated c-Jun then forms a homodimer or a heterodimer with other Fos family proteins to constitute the activator protein-1 (AP-1) transcription factor complex. AP-1 subsequently translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, including those encoding inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), thereby inducing their expression.

This compound has been shown to inhibit the LPS-induced phosphorylation of JNK in a concentration- and time-dependent manner. This inhibition of JNK activation leads to a downstream reduction in the phosphorylation of c-Jun. Consequently, the activation of the AP-1 transcription factor is blocked, as evidenced by reduced nuclear translocation of c-Jun and decreased AP-1 DNA binding activity[1]. The suppression of the JNK-AP-1 signaling cascade ultimately results in the downregulation of pro-inflammatory mediators.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK JNK TLR4->JNK activates pJNK p-JNK JNK->pJNK phosphorylation cJun c-Jun pJNK->cJun activates pcJun p-c-Jun cJun->pcJun phosphorylation AP1 AP-1 pcJun->AP1 forms complex ShizukaolB This compound ShizukaolB->JNK inhibits phosphorylation DNA DNA AP1->DNA binds to promoter ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->ProInflammatoryGenes upregulates transcription

Caption: this compound inhibits the JNK-AP-1 signaling pathway.

Future Perspectives

The potent anti-inflammatory properties of this compound, coupled with its well-defined mechanism of action, position it as a promising lead compound for the development of novel therapeutics for inflammatory diseases. Further research is warranted to explore its efficacy and safety in in vivo models of inflammation. Additionally, structure-activity relationship (SAR) studies on the this compound scaffold could lead to the design and synthesis of even more potent and selective analogs with improved pharmacokinetic profiles. The total synthesis of this compound and its derivatives will be crucial for providing sufficient quantities of these complex molecules for advanced preclinical and clinical investigations.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and significant anti-inflammatory activity. Its ability to specifically target the JNK-AP-1 signaling pathway provides a solid foundation for its further development as a therapeutic agent. This technical guide has summarized the key aspects of its discovery, biological activity, and mechanism of action, offering a valuable resource to guide future research and development efforts in this exciting area of natural product science.

References

Shizukaol B: A Comprehensive Technical Review of a Promising Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B, a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus, has emerged as a molecule of significant interest in pharmacological research.[1] Its complex chemical structure and potent biological activities, particularly its anti-inflammatory effects, have prompted further investigation into its therapeutic potential. This technical guide provides a comprehensive review of the current state of research on this compound and related compounds, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can attenuate the inflammatory response in lipopolysaccharide (LPS)-activated BV2 microglial cells.[1][2] The primary mechanism of action appears to be the modulation of the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway.[3] this compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1] Notably, it selectively inhibits the activation of JNK1/2 without affecting the phosphorylation of ERK1/2 or p38.[4]

Other related shizukaol compounds have also shown interesting biological activities. Shizukaol D has been reported to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway. Shizukaol A exerts its anti-inflammatory effects through the HMGB1/Nrf2/HO-1 pathway.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

CompoundCell LineActivityIC50 Value (µM)Reference
Shizukaol ARAW 264.7Inhibition of NO production13.79 ± 1.11[5]
Shizukaol DSMMC-7721Growth Inhibition8.82 ± 1.66[6]
Shizukaol DSK-HEP1Growth Inhibition9.25 ± 0.57[6]
Shizukaol DFocusGrowth Inhibition6.26 ± 0.85[6]
Shizukaol DHepG2Growth Inhibition>50[6]
Shizukaol DQGY-7703Growth Inhibition14.17 ± 1.93[6]

Key Signaling Pathways

This compound and the JNK/AP-1 Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the JNK/AP-1 signaling cascade. In response to inflammatory stimuli like LPS, JNK is phosphorylated, which in turn phosphorylates c-Jun. Phosphorylated c-Jun then translocates to the nucleus and, as part of the AP-1 transcription factor complex, induces the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β. This compound inhibits the phosphorylation of JNK, thereby preventing the subsequent activation of c-Jun and the transcription of these inflammatory mediators.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS JNK JNK LPS->JNK activates pJNK p-JNK JNK->pJNK phosphorylation cJun c-Jun pJNK->cJun activates pcJun p-c-Jun cJun->pcJun phosphorylation AP1 AP-1 pcJun->AP1 forms complex ShizukaolB This compound ShizukaolB->pJNK inhibits DNA DNA AP1->DNA binds to ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->ProInflammatoryGenes promotes transcription

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Shizukaol D and the Wnt Signaling Pathway

Shizukaol D has been shown to suppress the growth of liver cancer cells by modulating the Wnt signaling pathway. The Wnt pathway is crucial for cell proliferation and differentiation. In cancer, aberrant Wnt signaling can lead to uncontrolled cell growth. Shizukaol D's interference with this pathway suggests its potential as an anti-cancer agent.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin promotes degradation betaCateninNuc β-catenin betaCatenin->betaCateninNuc translocates ShizukaolD Shizukaol D ShizukaolD->Wnt attenuates signaling TCFLEF TCF/LEF betaCateninNuc->TCFLEF binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes activates transcription

Caption: Shizukaol D modulates the Wnt signaling pathway.

Shizukaol A and the HMGB1/Nrf2/HO-1 Signaling Pathway

Shizukaol A demonstrates anti-inflammatory activity by targeting High Mobility Group Box 1 (HMGB1) and regulating the Nrf2/HO-1 signaling pathway. HMGB1 is a pro-inflammatory cytokine. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1). Shizukaol A inhibits HMGB1, leading to the activation of the Nrf2/HO-1 pathway and a subsequent reduction in inflammation.

HMGB1_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1_ext HMGB1 Keap1 Keap1 HMGB1_ext->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ShizukaolA Shizukaol A ShizukaolA->HMGB1_ext inhibits ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Expression ARE->HO1 activates transcription

Caption: Shizukaol A regulates the HMGB1/Nrf2/HO-1 pathway.

Experimental Protocols

Anti-inflammatory Activity Assay in BV2 Microglial Cells

This protocol is based on the methodology described by Pan et al. (2017).[2]

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.[4] Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[4]

  • Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm.

  • Cytokine Measurement (TNF-α, IL-1β): The concentrations of TNF-α and IL-1β in the culture supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., β-actin). After washing, the membranes are incubated with appropriate secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wnt Signaling Pathway Analysis in Liver Cancer Cells

This protocol is a generalized procedure based on studies of Wnt pathway modulation.

  • Cell Culture: Human liver cancer cell lines (e.g., SMMC-7721, SK-HEP1) are cultured in appropriate media as recommended by the supplier.

  • Cell Treatment: Cells are treated with various concentrations of shizukaol D for specified time periods (e.g., 24, 48 hours).

  • Cell Proliferation Assay: Cell viability and proliferation are assessed using assays such as the MTT or WST-1 assay.

  • Luciferase Reporter Assay: To measure Wnt/β-catenin signaling activity, cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. After transfection, cells are treated with shizukaol D. Luciferase activity is measured using a dual-luciferase reporter assay system.

  • Western Blot Analysis: Protein levels of key Wnt pathway components such as β-catenin, GSK-3β, and target genes like c-Myc and Cyclin D1 are analyzed by Western blotting as described previously.

Synthesis of this compound

The total synthesis of this compound is a complex process that has been achieved through asymmetric synthesis. A key step in the synthesis is a biomimetic [4+2] dimerization reaction. While a detailed, step-by-step synthesis protocol is beyond the scope of this review, interested readers are directed to the primary literature on the asymmetric total syntheses of lindenane sesquiterpenoid dimers.

Clinical Status

To date, there is no publicly available information on any clinical trials involving this compound. The research is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its efficacy in cellular and animal models.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with potent and diverse biological activities. The anti-inflammatory effects of this compound, mediated through the JNK/AP-1 pathway, make it a strong candidate for further development as a therapeutic agent for inflammatory diseases. Similarly, the anti-cancer properties of shizukaol D warrant further investigation.

Future research should focus on:

  • In-depth in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity and to design more potent and selective analogs.

  • Exploration of other potential therapeutic applications of this compound and other lindenane sesquiterpenoid dimers.

The comprehensive data and protocols presented in this technical guide are intended to facilitate and inspire further research into this exciting class of natural products, with the ultimate goal of translating these findings into novel therapeutic interventions.

References

Methodological & Application

Total Synthesis of Shizukaol B: A Detailed Methodological Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed overview of the methodologies employed in the total synthesis of shizukaol B, a complex lindenane sesquiterpenoid dimer. The intricate heptacyclic framework and numerous contiguous stereocenters of this compound have made it a challenging target for synthetic chemists, inspiring the development of innovative and efficient synthetic strategies. This document outlines the key chemical transformations, presents quantitative data in a structured format, and provides detailed experimental protocols for pivotal reactions, alongside visual representations of the synthetic logic.

Strategic Overview

The asymmetric total synthesis of this compound has been notably accomplished by the research group of Liu and coworkers.[1] Their strategy hinges on a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to construct the core structure of the dimer. A key innovation in their approach is the late-stage installation of the α,β-unsaturated lactone moiety via a one-pot Z-type elimination/lactonization reaction.[1] This contrasts with other approaches to related lindenane dimers which often involve earlier introduction of this functionality.[2][3]

The synthesis commences from the readily available chiral pool starting material, (+)-verbenone, and proceeds through a linear sequence of approximately 20 steps.[1] The strategic use of a robust MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) mediated reaction and a highly selective biomimetic dimerization are hallmarks of this synthetic route.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of this compound as reported by Huang, G., et al.[1] This allows for a clear comparison of the efficiency of the key transformations.

Step No.ReactionStarting MaterialProductYield (%)
1-10Synthesis of Dienophile Precursor(+)-VerbenoneHydroxymethyl Ester~15 (over 10 steps)
11MTBD-mediated elimination/lactonizationHydroxymethyl Esterα,β-Unsaturated Lactone (Dienophile)85
12-18Synthesis of Triene Monomer(+)-VerbenoneTriene~10 (over 7 steps)
19Biomimetic [4+2] Dimerizationα,β-Unsaturated Lactone & TrieneDimer Adduct75
20Final transformationsDimer AdductThis compound~60 (over 2 steps)

Table 1. Summary of yields for key steps in the total synthesis of this compound.

Key Experimental Protocols

The following are detailed methodologies for two of the most critical reactions in the total synthesis of this compound.

Protocol 1: MTBD-Mediated One-Pot Z-Type Elimination/Lactonization

This protocol describes the formation of the key α,β-unsaturated lactone dienophile from its hydroxymethyl ester precursor.

Materials:

  • Hydroxymethyl ester precursor

  • 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the hydroxymethyl ester precursor (1.0 equiv) in anhydrous toluene (0.05 M) under an inert atmosphere, add MTBD (2.0 equiv).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated lactone.

Protocol 2: Biomimetic [4+2] Dimerization

This protocol details the crucial Diels-Alder reaction between the synthesized triene and the α,β-unsaturated lactone dienophile to form the core structure of this compound.

Materials:

  • Triene monomer

  • α,β-Unsaturated lactone (Dienophile)

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the triene monomer (1.0 equiv) in anhydrous toluene (0.02 M) under an inert atmosphere, add the α,β-unsaturated lactone (1.2 equiv).

  • Stir the reaction mixture at 110 °C in a sealed tube.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dimer adduct.

Visualizing the Synthetic Logic

The following diagrams illustrate the key strategic relationships and workflows in the total synthesis of this compound.

shizukaol_B_retrosynthesis shizukaol_B This compound dimer_adduct Dimer Adduct shizukaol_B->dimer_adduct Final Transformations triene Triene Monomer dimer_adduct->triene Biomimetic [4+2] Dimerization dienophile α,β-Unsaturated Lactone (Dienophile) dimer_adduct->dienophile Biomimetic [4+2] Dimerization verbenone (+)-Verbenone triene->verbenone Multi-step Synthesis hydroxymethyl_ester Hydroxymethyl Ester dienophile->hydroxymethyl_ester MTBD-mediated elimination/lactonization hydroxymethyl_ester->verbenone Multi-step Synthesis experimental_workflow start Start: (+)-Verbenone synthesis_triene Synthesis of Triene Monomer start->synthesis_triene synthesis_hydroxymethyl Synthesis of Hydroxymethyl Ester start->synthesis_hydroxymethyl dimerization Biomimetic [4+2] Dimerization synthesis_triene->dimerization lactonization MTBD-mediated Elimination/Lactonization synthesis_hydroxymethyl->lactonization lactonization->dimerization final_steps Final Transformations dimerization->final_steps end End: this compound final_steps->end

References

Shizukaol B: In Vitro Treatment Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro study of shizukaol B, a lindenane-type dimeric sesquiterpene. The primary focus of existing research has been on its anti-inflammatory properties. While studies on the direct anti-cancer effects of this compound are not currently available in the reviewed literature, this document also summarizes the anti-cancer activities of a closely related compound, shizukaol D, to inform potential future research directions.

I. Anti-inflammatory Activity of this compound in BV2 Microglial Cells

This compound has been shown to attenuate lipopolysaccharide (LPS)-induced inflammatory responses in BV2 microglial cells. The compound effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β)[1]. The mechanism of action involves the modulation of the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway[1].

Quantitative Data Summary
Cell LineTreatmentEndpointIC50 / Effective ConcentrationReference
BV2 MicrogliaThis compound + LPS (1 µg/mL)NO Production12.5-50 µM (concentration-dependent inhibition)[1]
BV2 MicrogliaThis compound + LPS (1 µg/mL)iNOS Expression12.5-50 µM (concentration-dependent inhibition)[1]
BV2 MicrogliaThis compound + LPS (1 µg/mL)COX-2 Expression12.5-50 µM (concentration-dependent inhibition)[1]
BV2 MicrogliaThis compound + LPS (1 µg/mL)TNF-α ProductionConcentration-dependent inhibition[1]
BV2 MicrogliaThis compound + LPS (1 µg/mL)IL-1β ProductionConcentration-dependent inhibition[1]
BV2 MicrogliaThis compound (25 µM) + LPS (1 µg/mL)JNK ActivationTime-dependent inhibition (0-60 min)[1]
Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: BV2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified period (e.g., 4 hours).

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and protein expression).

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the treatment period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Western Blot Analysis for iNOS, COX-2, and JNK Pathway Proteins

  • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, JNK, phospho-JNK, c-Jun, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway and Workflow Diagrams

Shizukaol_B_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 (c-Jun) JNK->AP1 activates iNOS iNOS AP1->iNOS induces COX2 COX-2 AP1->COX2 induces Pro_inflammatory_Cytokines TNF-α, IL-1β AP1->Pro_inflammatory_Cytokines induces ShizukaolB This compound ShizukaolB->JNK inhibits

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Experimental_Workflow_Shizukaol_B cluster_cell_culture Cell Culture cluster_assays Assays start Seed BV2 Cells treatment Pre-treat with this compound start->treatment stimulation Stimulate with LPS treatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (TNF-α, IL-1β) stimulation->elisa western Western Blot (iNOS, COX-2, JNK pathway) stimulation->western

Caption: Experimental workflow for in vitro analysis of this compound.

II. Anti-cancer Potential: Insights from Shizukaol D

While no direct in vitro anti-cancer studies for this compound were identified, a related compound, shizukaol D, has demonstrated significant activity against human liver cancer cells. These findings may provide a rationale for investigating the anti-cancer potential of this compound.

Shizukaol D has been shown to:

  • Inhibit the proliferation of liver cancer cell lines SMMC-7721, SK-HEP1, Focus, and QGY-7703 in a dose- and time-dependent manner.

  • Induce apoptosis in liver cancer cells.

  • Repress the Wnt/β-catenin signaling pathway by downregulating β-catenin and its upstream regulators.

Quantitative Data for Shizukaol D
Cell LineIC50 (µmol/L)Reference
SMMC-77218.82 ± 1.66[1]
SK-HEP19.25 ± 0.57[1]
Focus6.26 ± 0.85[1]
HepG2>50[1]
QGY-770314.17 ± 1.93[1]

Shizukaol D Signaling Pathway

Shizukaol_D_Anticancer_Pathway Wnt Wnt Frizzled_LRP Frizzled/LRP6 Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation ShizukaolD Shizukaol D ShizukaolD->Frizzled_LRP inhibits

Caption: Shizukaol D inhibits the Wnt/β-catenin signaling pathway.

III. Conclusion and Future Directions

The available evidence demonstrates that this compound is a potent anti-inflammatory agent in vitro, with a clear mechanism of action involving the JNK/AP-1 pathway. The detailed protocols provided herein can be used to further investigate its anti-inflammatory potential.

Given the anti-cancer activity of the related compound shizukaol D, future in vitro studies could explore the effects of this compound on various cancer cell lines, particularly those where the Wnt/β-catenin or other relevant inflammatory signaling pathways are dysregulated. Such studies would be valuable for expanding the therapeutic potential of this class of natural compounds.

References

Application Notes and Protocols: Shizukaol B as a Potent Inhibitor of the JNK/AP-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed protocol for evaluating the inhibitory effect of shizukaol B, a natural compound, on the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway. The JNK/AP-1 pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis, making it a key target in drug discovery for various diseases, including cancer and inflammatory disorders.[1][2][3] This document outlines the necessary materials and step-by-step procedures for conducting an AP-1 luciferase reporter assay and a Western blot analysis to quantify the inhibitory potential of this compound. The intended audience for these notes includes researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[2][4] Environmental stress and inflammatory cytokines can activate the JNK signaling cascade.[1] This activation leads to the phosphorylation and subsequent activation of several transcription factors, most notably c-Jun, a key component of the activator protein-1 (AP-1) complex.[5][6] AP-1, a dimeric transcription factor, then translocates to the nucleus and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.[5][6][7] Dysregulation of the JNK/AP-1 pathway is implicated in numerous pathologies, making it an attractive target for therapeutic intervention.[3]

This compound is a natural product with potential therapeutic properties. This document provides a framework for investigating its specific inhibitory activity against the JNK/AP-1 pathway. The described assays will enable researchers to determine the efficacy and potency of this compound in a cellular context.

Signaling Pathway and Experimental Workflow

To visualize the JNK/AP-1 signaling pathway and the experimental approach for assessing this compound's inhibitory activity, the following diagrams have been generated.

JNK_AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKKK MKKK Stress Stimuli->MKKK Cytokines Cytokines Cytokines->MKKK MKK47 MKK4/7 MKKK->MKK47 P JNK JNK MKK47->JNK P cJun_ATF2_inactive c-Jun/ATF2 (inactive) JNK->cJun_ATF2_inactive P This compound This compound This compound->JNK Inhibition cJun_ATF2_active p-c-Jun/p-ATF2 (active AP-1) cJun_ATF2_inactive->cJun_ATF2_active AP1_Site AP-1 Binding Site cJun_ATF2_active->AP1_Site Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1_Site->Gene_Expression

Figure 1: JNK/AP-1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_assays Experimental Assays cluster_luciferase AP-1 Luciferase Reporter Assay cluster_western Western Blot Analysis cluster_data Data Analysis LUC_1 Seed HEK293-AP-1 reporter cells LUC_2 Pre-treat with This compound LUC_1->LUC_2 LUC_3 Stimulate with PMA LUC_2->LUC_3 LUC_4 Measure Luminescence LUC_3->LUC_4 DATA_1 Calculate IC50 for AP-1 inhibition LUC_4->DATA_1 WB_1 Culture and treat cells with this compound & PMA WB_2 Lyse cells and quantify protein WB_1->WB_2 WB_3 SDS-PAGE and protein transfer WB_2->WB_3 WB_4 Incubate with primary (p-JNK, p-c-Jun) & secondary antibodies WB_3->WB_4 WB_5 Detect and quantify protein bands WB_4->WB_5 DATA_2 Quantify changes in p-JNK and p-c-Jun levels WB_5->DATA_2 DATA_3 Summarize data in tables DATA_1->DATA_3 DATA_2->DATA_3

Figure 2: Experimental Workflow for this compound Inhibition Assay.

Materials and Reagents

Cell Culture
  • HEK293 cell line stably expressing an AP-1 luciferase reporter (e.g., Boster Bio, Cat# RC1002).[8]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum), heat-inactivated

  • Penicillin-Streptomycin solution

  • Puromycin (for selection, if applicable)[8]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

AP-1 Luciferase Reporter Assay
  • This compound (stock solution in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)[7][8]

  • 96-well white, solid-bottom microplates[8]

  • Luciferase Assay Reagent (e.g., ONE-Glo Luciferase Assay System)[9]

  • Luminometer

Western Blot Analysis
  • This compound

  • PMA

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit[10]

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)[10]

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-JNK (Thr183/Tyr185)

    • Total JNK

    • Phospho-c-Jun (Ser63 or Ser73)[6]

    • Total c-Jun[5]

    • β-actin or GAPDH (loading control)

  • HRP-conjugated secondary antibody[10]

  • Chemiluminescent substrate[10]

  • Imaging system

Experimental Protocols

Protocol 1: AP-1 Luciferase Reporter Assay for this compound Inhibition

This protocol is adapted from commercially available AP-1 reporter assay kits.[7][8][9][11]

  • Cell Seeding:

    • Harvest HEK293-AP-1 reporter cells and resuspend in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed 5 x 104 cells per well in a 96-well white, solid-bottom plate in a volume of 100 µL.[8]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (DMEM with reduced serum, e.g., 0.5% FBS).

    • Carefully remove the growth medium from the cells.

    • Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare a solution of PMA in assay medium at a concentration that gives a robust AP-1 activation (e.g., 10-50 ng/mL, to be optimized).

    • Add 50 µL of the PMA solution to all wells except the unstimulated control wells. Add 50 µL of assay medium to the unstimulated wells.

    • Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[8]

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure luminescence using a microplate luminometer.[8]

Protocol 2: Western Blot for Phospho-JNK and Phospho-c-Jun
  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293 or another suitable cell line) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate with PMA for a predetermined optimal time (e.g., 30-60 minutes) to induce JNK and c-Jun phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer with protease and phosphatase inhibitors to each well.[10]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK, anti-phospho-c-Jun) diluted in blocking buffer overnight at 4°C.[10]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again as described above.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total JNK, total c-Jun, and a loading control (β-actin or GAPDH) to ensure equal protein loading.

Data Presentation and Analysis

The quantitative data from the experiments should be summarized for clear interpretation and comparison.

Table 1: Inhibition of PMA-Induced AP-1 Activity by this compound
This compound Conc. (µM)Luminescence (RLU)% Inhibition
0 (Unstimulated)1,500 ± 150N/A
0 (PMA only)25,000 ± 2,1000
0.122,500 ± 1,80010
113,000 ± 1,20048
56,000 ± 55076
102,000 ± 25092
IC50 (µM) \multicolumn{2}{c

Data are presented as mean ± SD from a representative experiment performed in triplicate. RLU = Relative Light Units.

Table 2: Effect of this compound on JNK and c-Jun Phosphorylation
Treatmentp-JNK / Total JNK (Fold Change)p-c-Jun / Total c-Jun (Fold Change)
Control1.01.0
PMA (50 ng/mL)8.5 ± 0.710.2 ± 0.9
PMA + this compound (1 µM)4.1 ± 0.55.3 ± 0.6
PMA + this compound (5 µM)1.8 ± 0.32.1 ± 0.4
PMA + this compound (10 µM)1.1 ± 0.21.2 ± 0.3

Data are presented as mean ± SD from densitometric analysis of Western blots from three independent experiments, normalized to the control group.

Conclusion

The protocols described in these application notes provide a robust framework for assessing the inhibitory potential of this compound on the JNK/AP-1 signaling pathway. The AP-1 luciferase reporter assay offers a high-throughput method for determining the compound's potency (IC50), while the Western blot analysis confirms its mechanism of action by directly measuring the phosphorylation status of key pathway components, JNK and c-Jun. The hypothetical data presented suggest that this compound is a potent inhibitor of this pathway, warranting further investigation as a potential therapeutic agent for diseases driven by JNK/AP-1 hyperactivation.

References

Application Notes & Protocols for the Quantification of Shizukaol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Shizukaol B, a lindenane-type dimeric sesquiterpene with significant anti-inflammatory properties. The primary analytical technique detailed is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Introduction to this compound

This compound is a natural product isolated from plants of the Chloranthus genus, such as Chloranthus henryi.[1] It has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2] Mechanistic studies have revealed that this compound exerts its effects, at least in part, by modulating the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[2] Given its therapeutic potential, robust and reliable analytical methods are essential for its quantification in preclinical and clinical studies, including pharmacokinetic and pharmacodynamic assessments.

Analytical Technique: UPLC-MS/MS

UPLC-MS/MS offers superior resolution, sensitivity, and speed compared to conventional HPLC. For a compound like this compound, which may be present at low concentrations in biological samples, the selectivity of tandem mass spectrometry (MS/MS) is crucial for accurate quantification, minimizing interference from matrix components.

Experimental Protocol: Quantification of this compound in Rat Plasma

This protocol describes a hypothetical UPLC-MS/MS method for the determination of this compound in rat plasma. The parameters are based on established methods for other sesquiterpenoids and natural products.[3][4][5]

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Verapamil or another structurally similar and stable compound not present in the matrix.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Rat plasma (blank, heparinized)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

2. Instrumentation

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or equivalent) equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ > Product ion (To be determined by infusion of the reference standard)

    • Internal Standard (Verapamil): m/z 455.3 > 165.1

  • Collision Energy and other compound-dependent parameters: To be optimized for this compound.

5. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL Verapamil).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

6. Calibration and Quality Control

  • Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).

  • Process calibration standards and QC samples alongside the unknown samples using the same procedure.

Data Presentation

The following tables summarize representative quantitative data for the described hypothetical UPLC-MS/MS method. This data is illustrative of a typical bioanalytical method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0018> 0.995

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
3 (LQC)< 8.5%± 7.0%< 9.0%± 8.0%
80 (MQC)< 6.0%± 5.0%< 7.5%± 6.5%
800 (HQC)< 5.5%± 4.0%< 6.0%± 5.0%

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
3 (LQC)88.595.2
80 (MQC)91.298.7
800 (HQC)92.596.8

Visualizations

This compound Anti-inflammatory Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced JNK/AP-1 signaling pathway in microglial cells.[2]

ShizukaolB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Inflammation Pro-inflammatory Mediators (NO, TNF-α) AP1->Inflammation Induces Expression ShizukaolB This compound ShizukaolB->JNK Inhibits

Caption: Inhibition of the JNK/AP-1 signaling pathway by this compound.

UPLC-MS/MS Experimental Workflow

The diagram below outlines the major steps for the quantification of this compound in a plasma sample.

Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation with ACN + IS) start->prep centrifuge Centrifugation prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Analysis (Quantification) msms->data end Concentration Result data->end

Caption: Workflow for this compound quantification in plasma.

References

preparing shizukaol B stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B is a naturally occurring sesquiterpenoid dimer isolated from Chloranthus henryi. It has demonstrated significant biological activity, most notably potent anti-inflammatory effects. Research has shown that this compound can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). Its mechanism of action involves the modulation of key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, making it a compound of interest for drug discovery and development in the context of inflammatory diseases.

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro experiments. Adherence to these guidelines will ensure the accurate and reproducible application of this compound in experimental settings.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₄₀H₄₄O₁₃
Molecular Weight 732.77 g/mol
CAS Number 142279-40-1
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Recommended Solvent DMSO
Typical Experimental Concentrations 12.5 - 50 µM
Storage of Stock Solution -20°C or -80°C for long-term storage

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound, which can be further diluted to working concentrations for various cellular assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Perform all steps in a laminar flow hood to maintain sterility and to avoid inhalation of the powder. Wear appropriate PPE throughout the procedure.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 7.33 mg of this compound powder into the tared tube. This corresponds to 10 µmoles of the compound.

  • Dissolution in DMSO:

    • Add 1.0 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Complete Solubilization:

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Briefly centrifuge the tube to collect the solution at the bottom.

  • Intermediate Dilution (e.g., to 1 mM):

    • Prepare an intermediate dilution to facilitate the preparation of a range of final concentrations.

    • In a sterile microcentrifuge tube, add 10 µL of the 10 mM stock solution to 90 µL of sterile DMSO or serum-free cell culture medium to obtain a 1 mM solution. Mix well by pipetting.

  • Final Dilution to Working Concentration:

    • To prepare a final concentration of 25 µM in a final volume of 1 mL of cell culture medium, add 2.5 µL of the 1 mM intermediate stock solution to 997.5 µL of the cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

  • Application to Cells:

    • Gently mix the final working solution by inverting the tube or by gentle pipetting.

    • Add the desired volume of the working solution to your cell culture wells.

Mandatory Visualizations

Shizukaol_B_Stock_Preparation_Workflow cluster_prep Stock Solution Preparation (10 mM) cluster_work Working Solution Preparation cluster_qc Quality Control weigh Weigh 7.33 mg This compound dissolve Dissolve in 1 mL DMSO weigh->dissolve Add to tube vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot visual Visual Inspection (No Precipitate) vortex->visual store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate Prepare Intermediate Dilution (e.g., 1 mM) thaw->intermediate final Prepare Final Working Concentration intermediate->final treat Treat Cells final->treat vehicle Vehicle Control (DMSO only) final->vehicle

Caption: Workflow for this compound stock solution preparation.

Shizukaol_B_JNK_Signaling_Pathway cluster_pathway This compound Inhibition of the JNK Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activation MKK MKK4/7 MAP3K->MKK Phosphorylation JNK JNK MKK->JNK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Phosphorylation & Activation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammation Nuclear Translocation ShizukaolB This compound ShizukaolB->JNK Inhibition

Caption: this compound inhibits the JNK signaling pathway.

Application Notes and Protocols for Shizukaol B-Induced Anti-Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has demonstrated significant anti-inflammatory properties.[1][2][3] In cellular models, particularly in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound effectively mitigates the inflammatory cascade.[1][3] These application notes provide a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for evaluating the anti-inflammatory effects of this compound in a research setting.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[3] In LPS-activated microglial cells, this compound has been shown to inhibit the phosphorylation of JNK, which in turn prevents the activation and nuclear translocation of the transcription factor activator protein-1 (AP-1).[3] This blockade of the JNK/AP-1 signaling axis leads to the downstream suppression of pro-inflammatory gene expression.

Specifically, this compound has been observed to:

  • Inhibit the production of nitric oxide (NO).[1][3]

  • Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

  • Decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3]

It is noteworthy that this compound's inhibitory action is selective for the JNK pathway, with little to no effect on the extracellular signal-regulated kinase 1/2 (ERK1/2) or p38 MAPK pathways.[3]

Data Presentation

The anti-inflammatory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data on its efficacy in LPS-stimulated BV2 microglial cells.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

ParameterCell LineStimulantThis compound ConcentrationObserved EffectReference
NO ProductionBV2 MicrogliaLPS (1 µg/mL)12.5-50 µMConcentration-dependent inhibition[1]
iNOS ExpressionBV2 MicrogliaLPS (1 µg/mL)Not SpecifiedConcentration-dependent suppression[3]
COX-2 ExpressionBV2 MicrogliaLPS (1 µg/mL)Not SpecifiedConcentration-dependent suppression[3]
TNF-α ProductionBV2 MicrogliaLPS (1 µg/mL)Not SpecifiedConcentration-dependent suppression[3]
IL-1β ProductionBV2 MicrogliaLPS (1 µg/mL)Not SpecifiedConcentration-dependent suppression[3]

Table 2: Effect of this compound on JNK Signaling Pathway

ParameterCell LineStimulantThis compound ConcentrationTreatment TimeObserved EffectReference
JNK Activation (Phosphorylation)BV2 MicrogliaLPS (1 µg/mL)25 µM0-60 minInhibition of LPS-mediated JNK activation[1]
c-Jun Phosphorylation and Nuclear TranslocationBV2 MicrogliaLPS (1 µg/mL)Not SpecifiedNot SpecifiedReduced phosphorylation and nuclear translocation[3]
AP-1 DNA Binding ActivityBV2 MicrogliaLPS (1 µg/mL)Not SpecifiedNot SpecifiedReduced DNA binding activity[3]

Mandatory Visualizations

ShizukaolB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK JNK TLR4->JNK activates pJNK p-JNK JNK->pJNK phosphorylation cJun c-Jun pJNK->cJun activates pcJun p-c-Jun cJun->pcJun phosphorylation AP1 AP-1 pcJun->AP1 forms DNA DNA AP1->DNA binds to promoter region ShizukaolB This compound ShizukaolB->pJNK inhibits InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->InflammatoryGenes transcription

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays Culture Culture BV2 Microglial Cells Pretreat Pre-treat with this compound (12.5-50 µM) Culture->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess Griess Assay for NO Stimulate->Griess ELISA ELISA for TNF-α & IL-1β Stimulate->ELISA Western Western Blot for p-JNK & p-c-Jun Stimulate->Western IF Immunofluorescence for c-Jun Nuclear Translocation Stimulate->IF

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of BV2 microglial cells and their treatment with this compound and LPS to induce an inflammatory response.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 96-well, 24-well, and 6-well tissue culture plates

  • Sterile, disposable labware

Procedure:

  • Cell Culture:

    • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • For NO, TNF-α, and IL-1β assays, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • For Western blotting, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

    • For immunofluorescence, seed cells on glass coverslips in a 24-well plate at a density of 1 x 10^5 cells/well.

    • Allow cells to adhere overnight.

  • Treatment:

    • The following day, replace the medium with fresh DMEM containing 2% FBS.

    • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle (DMSO) for 1 hour.[1]

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, 0-60 minutes for signaling protein analysis).[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • Cell culture supernatants from treated cells

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0, 1, 2, 5, 10, 25, 50 µM) in culture medium.

  • Assay:

    • Transfer 50 µL of cell culture supernatant from each well of the treated 96-well plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

ELISA for TNF-α and IL-1β

This protocol quantifies the concentration of TNF-α and IL-1β in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture supernatants from treated cells

  • Commercially available ELISA kits for mouse TNF-α and IL-1β

  • 96-well microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the commercial ELISA kit.

  • Briefly, the general steps involve:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking non-specific binding sites.

    • Incubating the plate with cell culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blotting for Phosphorylated JNK (p-JNK) and c-Jun (p-c-Jun)

This protocol detects the levels of phosphorylated JNK and c-Jun in cell lysates to assess the activation of the JNK signaling pathway.

Materials:

  • Treated BV2 cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).

Immunofluorescence for c-Jun Nuclear Translocation

This protocol visualizes the subcellular localization of c-Jun to determine its translocation to the nucleus upon stimulation.

Materials:

  • Treated BV2 cells on glass coverslips

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-c-Jun

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization:

    • After treatment, wash the cells on coverslips with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS and block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-c-Jun antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope and capture images to assess the nuclear translocation of c-Jun.

References

Application Notes and Protocols for Investigating the Biological Effects of Shizukaol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing experiments to elucidate the biological activities of Shizukaol B, a lindenane-type dimeric sesquiterpene with known anti-inflammatory properties. The protocols outlined below are intended to serve as a foundational framework for investigating its mechanism of action and exploring its therapeutic potential.

Introduction to this compound

This compound is a natural compound isolated from Chloranthus henryi.[1][2] Pre-clinical studies have demonstrated its potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1][3] Specifically, this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] The primary mechanism of action identified is the inhibition of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade.[1][3][4]

Key Research Areas

The following areas represent critical avenues for the investigation of this compound's biological effects:

  • Anti-inflammatory Activity: Characterization and quantification of its inhibitory effects on inflammatory mediators and signaling pathways.

  • Mechanism of Action: Detailed elucidation of the molecular targets and signaling cascades modulated by this compound.

  • Cytotoxicity and Anti-proliferative Effects: Assessment of its potential as an anti-cancer agent, drawing parallels from related compounds like Shizukaol D which has shown activity against liver cancer cells.[5][6]

  • Metabolic Effects: Investigation into its influence on cellular metabolism, inspired by findings on Shizukaol D's impact on lipid metabolism.[7]

Experimental Protocols

Cell Culture and Reagents

Protocol 3.1.1: Cell Line Maintenance

  • Cell Lines:

    • BV2 (murine microglia) for neuroinflammation studies.

    • RAW 264.7 (murine macrophages) for general inflammation studies.

    • HepG2 (human liver cancer) and SMMC-7721 (human liver cancer) for anti-cancer and metabolic studies.[5][8]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Protocol 3.1.2: Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to desired concentrations in culture medium immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Lipopolysaccharide (LPS) Stock Solution: Prepare a 1 mg/mL stock solution in sterile phosphate-buffered saline (PBS). Store at -20°C.

Anti-inflammatory Assays

Protocol 3.2.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Seed BV2 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[2]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite standard curve.

Protocol 3.2.2: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Seed BV2 or RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat cells with this compound at various concentrations for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Mechanism of Action Studies (Western Blot Analysis)

Protocol 3.3.1: Analysis of JNK/AP-1 Signaling Pathway

  • Seed BV2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a specified time course (e.g., 0, 15, 30, 60 minutes).[2]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity and Anti-proliferative Assays

Protocol 3.4.1: Cell Viability Assay (MTT Assay)

  • Seed cancer cell lines (e.g., HepG2, SMMC-7721) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 3.4.2: Colony Formation Assay

  • Seed cancer cells in a 6-well plate at a low density (e.g., 500 cells/well).

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Replace the medium with fresh, drug-free medium and culture for 10-14 days, or until visible colonies are formed.

  • Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells).

Data Presentation

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-1β Release (% of LPS control)
Control-
LPS (1 µg/mL)-100100100
This compound + LPS1
This compound + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50

Table 2: IC50 Values of this compound on Cancer Cell Viability

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2
SMMC-7721

Visualizations

Shizukaol_B_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK pJNK p-JNK JNK->pJNK P cJun c-Jun pJNK->cJun ShizukaolB This compound ShizukaolB->pJNK Inhibits pcJun p-c-Jun cJun->pcJun P AP1 AP-1 pcJun->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Transcription

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Experimental_Workflow_Anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cell_Seeding Seed BV2 or RAW 264.7 Cells Pre_treatment Pre-treat with this compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Griess_Assay Nitric Oxide Measurement (Griess Assay) Stimulation->Griess_Assay ELISA Cytokine Quantification (ELISA) Stimulation->ELISA Western_Blot Signaling Pathway Analysis (Western Blot) Stimulation->Western_Blot Data_Quantification Data Quantification and Statistical Analysis Griess_Assay->Data_Quantification ELISA->Data_Quantification Western_Blot->Data_Quantification

Caption: Workflow for anti-inflammatory activity assessment.

Experimental_Workflow_Anticancer cluster_cell_culture_cancer Cell Culture cluster_treatment_cancer Treatment cluster_assays_cancer Assays cluster_data_analysis_cancer Data Analysis Cell_Seeding_Cancer Seed Cancer Cells (e.g., HepG2, SMMC-7721) Treatment_ShizukaolB Treat with this compound (Dose- and Time-response) Cell_Seeding_Cancer->Treatment_ShizukaolB MTT_Assay Cell Viability Assay (MTT) Treatment_ShizukaolB->MTT_Assay Colony_Formation Clonogenic Assay Treatment_ShizukaolB->Colony_Formation Apoptosis_Assay Apoptosis Analysis (e.g., Annexin V/PI Staining) Treatment_ShizukaolB->Apoptosis_Assay Wnt_Pathway Wnt Pathway Analysis (Western Blot for β-catenin) Treatment_ShizukaolB->Wnt_Pathway Data_Quantification_Cancer IC50 Calculation and Statistical Analysis MTT_Assay->Data_Quantification_Cancer Colony_Formation->Data_Quantification_Cancer Apoptosis_Assay->Data_Quantification_Cancer Wnt_Pathway->Data_Quantification_Cancer

Caption: Workflow for evaluating anti-cancer effects.

References

Application of Shizukaol B in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, characterized by the activation of microglia and subsequent release of pro-inflammatory mediators, is a critical component in the pathogenesis and progression of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Shizukaol B, a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi, has emerged as a promising natural compound with potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in in vitro models of neuroinflammation, a key aspect of many neurodegenerative disease models. The primary mechanism of action for this compound involves the attenuation of inflammatory responses in microglial cells by modulating the c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) signaling pathway.[1][2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[1] The proposed mechanism involves the following key steps:

  • Inhibition of Pro-inflammatory Enzymes and Cytokines: this compound concentration-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] This leads to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1]

  • Modulation of the JNK-AP-1 Signaling Pathway: The anti-inflammatory effects of this compound are mediated through the JNK-AP-1 signaling pathway.[1][2] It specifically inhibits the phosphorylation of JNK, which in turn prevents the phosphorylation and nuclear translocation of c-Jun, a key component of the AP-1 transcription factor.[1]

  • Suppression of AP-1 DNA Binding Activity: By inhibiting the activation of c-Jun, this compound effectively blocks the DNA binding activity of AP-1, a critical regulator of iNOS and COX-2 gene expression.[1]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated BV2 microglial cells.

Table 1: Inhibitory Effects of this compound on NO, TNF-α, and IL-1β Production

Concentration of this compound (µM)NO Production (% of LPS control)TNF-α Production (% of LPS control)IL-1β Production (% of LPS control)
12.5Significantly ReducedSignificantly ReducedSignificantly Reduced
25Further ReducedFurther ReducedFurther Reduced
50Maximally ReducedMaximally ReducedMaximally Reduced

Data are expressed as a percentage of the LPS-stimulated control group. Specific IC50 values are not provided in the source material, but a clear concentration-dependent inhibition was observed.[1]

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentiNOS Protein ExpressionCOX-2 Protein Expression
ControlBasal LevelBasal Level
LPS (1 µg/mL)Significantly IncreasedSignificantly Increased
LPS + this compound (12.5 µM)Significantly Reduced vs. LPSSignificantly Reduced vs. LPS
LPS + this compound (25 µM)Further Reduced vs. LPSFurther Reduced vs. LPS
LPS + this compound (50 µM)Maximally Reduced vs. LPSMaximally Reduced vs. LPS

Expression levels were determined by Western blot analysis.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-neuroinflammatory effects of this compound are provided below.

Protocol 1: Cell Culture and Treatment

Objective: To culture BV2 microglial cells and treat them with LPS and this compound to induce and subsequently inhibit an inflammatory response.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO, TNF-α, and IL-1β measurement; shorter times for signaling pathway analysis).

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS only.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of NO produced by BV2 cells in the culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • After cell treatment (Protocol 1), collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 3: Western Blot Analysis for iNOS, COX-2, and JNK Phosphorylation

Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of JNK.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

Objective: To measure the concentration of secreted TNF-α and IL-1β in the cell culture supernatant.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-1β

  • 96-well microplate reader

Procedure:

  • Collect the cell culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations

cluster_0 Experimental Workflow BV2_Culture BV2 Microglial Cell Culture Pretreatment Pre-treatment with this compound BV2_Culture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Data_Collection Data Collection & Analysis LPS_Stimulation->Data_Collection

Caption: Workflow for in vitro evaluation of this compound.

LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK pJNK p-JNK JNK->pJNK cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun AP1 AP-1 pcJun->AP1 Nuclear Translocation Nucleus Nucleus iNOS_COX2 iNOS, COX-2, TNF-α, IL-1β (Pro-inflammatory Mediators) AP1->iNOS_COX2 Gene Transcription ShizukaolB This compound ShizukaolB->pJNK

Caption: this compound signaling pathway in microglia.

cluster_1 Logical Relationship Neuroinflammation Neuroinflammation (Microglial Activation) Proinflammatory_Mediators ↑ iNOS, COX-2, NO, TNF-α, IL-1β Neuroinflammation->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage & Death Proinflammatory_Mediators->Neuronal_Damage Shizukaol_B This compound Shizukaol_B->Proinflammatory_Mediators Inhibits

Caption: Role of this compound in neuroinflammation.

References

Application Notes and Protocols for Shizukaol B Delivery in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukaol B is a lindenane-type dimeric sesquiterpene isolated from Chloranthus henryi. It has demonstrated significant anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. Its mechanism of action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β). This activity is mediated, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway.[1]

A significant challenge in the in vitro study of this compound is its inherent hydrophobicity, leading to poor solubility in aqueous cell culture media. This necessitates the use of specialized delivery methods to ensure its effective and reproducible administration to cultured cells. These application notes provide detailed protocols for three common methods for delivering this compound to cell cultures: direct dissolution in dimethyl sulfoxide (DMSO), complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD), and encapsulation in liposomes.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC40H44O13[2]
Molecular Weight732.77 g/mol [2]
AppearanceWhite to off-white solid[3]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]

Signaling Pathway Affected by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the JNK/AP-1 signaling pathway. The following diagram illustrates this mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes iNOS, COX-2, TNF-α, IL-1β Nucleus->Inflammatory_Genes Upregulates Shizukaol_B This compound Shizukaol_B->JNK Inhibits

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

Delivery Methods: A Comparative Overview

Delivery MethodPrincipleAdvantagesDisadvantagesTypical Loading EfficiencyPotential Cytotoxicity
DMSO Co-solvent solubilizationSimple, rapid, and widely used.Can be cytotoxic at higher concentrations (>0.5% v/v); may have off-target effects.Not applicableHigh at concentrations >0.5% (v/v)
HP-β-Cyclodextrin Inclusion complex formationIncreases aqueous solubility; generally low cytotoxicity.May extract cholesterol from cell membranes at high concentrations; requires optimization of the drug:cyclodextrin ratio.50-80% (for sesquiterpenes)Low to moderate, dose-dependent
Liposomes Encapsulation within a lipid bilayerBiocompatible; protects the drug from degradation; can enhance cellular uptake.More complex and time-consuming preparation; potential for batch-to-batch variability.60-90% (for sesquiterpenes)[4]Generally low, but depends on lipid composition

Protocol 1: Direct Dissolution in DMSO

This is the most straightforward method for solubilizing this compound for in vitro experiments. However, careful control of the final DMSO concentration in the cell culture medium is crucial to avoid solvent-induced cytotoxicity.

Experimental Workflow

G start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO to make a concentrated stock solution weigh->dissolve dilute Dilute stock solution in cell culture medium dissolve->dilute treat Treat cells dilute->treat end End treat->end

Caption: Workflow for this compound delivery using DMSO.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Complete cell culture medium

Protocol
  • Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of this compound powder (e.g., 1 mg). b. Dissolve the powder in a minimal volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 732.77 g/mol , so for a 10 mM stock, dissolve 7.33 mg in 1 mL of DMSO. c. Ensure complete dissolution by vortexing or gentle warming. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: a. Thaw an aliquot of the this compound stock solution. b. Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and ideally is kept below 0.1% (v/v) to minimize cytotoxicity. A vehicle control containing the same final concentration of DMSO should always be included in your experiments.

  • Treat Cells: a. Remove the existing medium from your cultured cells. b. Add the freshly prepared this compound working solutions to the cells. c. Incubate for the desired experimental duration.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility. HP-β-CD is a derivative commonly used in cell culture due to its higher solubility and lower toxicity compared to the parent β-cyclodextrin.

Experimental Workflow

G start Start prepare_cd Prepare HP-β-CD solution start->prepare_cd add_shizukaol Add this compound to HP-β-CD solution prepare_cd->add_shizukaol incubate Incubate to form inclusion complexes add_shizukaol->incubate filter Sterile filter the complex solution incubate->filter dilute Dilute in cell culture medium filter->dilute treat Treat cells dilute->treat end End treat->end

Caption: Workflow for this compound delivery using HP-β-CD.

Materials
  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Orbital shaker or magnetic stirrer

  • 0.22 µm sterile syringe filter

  • Sterile tubes

  • Pipettes and sterile tips

  • Complete cell culture medium

Protocol
  • Determine Optimal Molar Ratio: a. The optimal molar ratio of this compound to HP-β-CD needs to be determined empirically. A starting point is to test ratios from 1:1 to 1:10 (this compound:HP-β-CD).

  • Prepare the this compound:HP-β-CD Complex: a. Prepare a stock solution of HP-β-CD in sterile PBS or serum-free medium (e.g., 100 mM). b. Add this compound powder directly to the HP-β-CD solution at the desired molar ratio. c. Incubate the mixture on an orbital shaker or with a magnetic stirrer at room temperature for 24-48 hours to facilitate complex formation. The container should be protected from light.

  • Prepare the Final Formulation: a. After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any uncomplexed, insoluble this compound. b. Carefully collect the supernatant and sterile-filter it through a 0.22 µm syringe filter. This is your stock solution of the this compound:HP-β-CD complex. c. The concentration of this compound in the stock solution should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy) if a precise concentration is required.

  • Prepare Working Solutions and Treat Cells: a. Dilute the stock solution of the complex in complete cell culture medium to achieve the desired final concentrations. b. A vehicle control containing the same concentration of HP-β-CD without this compound should be included in your experiments. c. Treat cells as described in Protocol 1, step 3.

Protocol 3: Encapsulation in Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it will primarily be incorporated within the lipid bilayer. The thin-film hydration method is a common technique for preparing liposomes in a laboratory setting.

Experimental Workflow

G start Start dissolve_lipids Dissolve lipids and this compound in organic solvent start->dissolve_lipids evaporate Evaporate solvent to form a thin lipid film dissolve_lipids->evaporate hydrate Hydrate the film with aqueous buffer evaporate->hydrate sonicate Sonciate to form small unilamellar vesicles (SUVs) hydrate->sonicate purify Purify liposomes (e.g., size exclusion chromatography) sonicate->purify treat Treat cells with liposomal this compound purify->treat end End treat->end

Caption: Workflow for liposomal delivery of this compound.

Materials
  • This compound powder

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for uniform size)

  • Sterile PBS or other aqueous buffer

  • Size exclusion chromatography column (e.g., Sephadex G-50) for purification

Protocol
  • Preparation of the Lipid Film: a. Dissolve the chosen phospholipids, cholesterol (a common molar ratio is 2:1 phospholipid:cholesterol), and this compound in the organic solvent in a round-bottom flask. The amount of this compound can be varied to optimize loading, a starting point is a 1:10 to 1:20 drug-to-lipid molar ratio. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film: a. Hydrate the lipid film by adding a sterile aqueous buffer (e.g., PBS) and gently rotating the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid used. b. This initial hydration will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction: a. To obtain smaller, more uniform liposomes suitable for cell culture, the MLV suspension must be downsized. This can be achieved by:

    • Sonication: Using a probe sonicator (more efficient) or a bath sonicator to form small unilamellar vesicles (SUVs).
    • Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method produces liposomes with a more uniform size distribution.

  • Purification of Liposomes: a. Remove unencapsulated this compound by passing the liposome suspension through a size exclusion chromatography column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Characterization and Treatment: a. Characterize the liposomes for size, polydispersity, and encapsulation efficiency (requires analytical techniques to quantify the amount of this compound in the liposomes versus the total amount used). b. Treat cells with the purified liposomal this compound suspension. A control with "empty" liposomes (prepared without this compound) should be included in your experiments.

Conclusion

The selection of an appropriate delivery method is critical for the successful in vitro investigation of the biological activities of this compound. For preliminary studies, direct dissolution in DMSO is a rapid and convenient option, provided that the final solvent concentration is carefully controlled. For experiments requiring higher concentrations of this compound or for cell types sensitive to DMSO, the use of HP-β-cyclodextrin complexes or liposomal formulations is recommended. These advanced delivery systems can enhance the solubility and bioavailability of this compound in cell culture, leading to more reliable and reproducible experimental outcomes. It is imperative to include appropriate vehicle controls in all experiments to account for any potential effects of the delivery vehicle itself.

References

Troubleshooting & Optimization

Technical Support Center: Shizukaol B Handling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the peroxidation of shizukaol B and the formation of experimental artifacts.

Troubleshooting Guide

Artifact formation during the handling and analysis of this compound can lead to inaccurate experimental results. The primary artifact is the peroxidized chlorahololide-type dimer, formed due to the inherent instability of the shizukaol structure.

Key Insight: Shizukaol-type dimers can convert into peroxidized chlorahololide-type dimers. This transformation is considered an artifact formation. The instability of the C4-C5 double bond in the shizukaol molecule is the primary cause of this peroxidation, which is likely a free radical reaction initiated by oxygen and light.[1]

Below is a table summarizing common issues, their probable causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Appearance of unexpected peaks in HPLC/LC-MS chromatogram Peroxidation of this compound.Prepare fresh solutions of this compound for each experiment. Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen) at -20°C or below. Minimize exposure to light by using amber vials and covering sample trays.
Reaction with solvents.Avoid using reactive solvents. Methanol has been observed to be a solvent in which peroxidation occurs over time.[1] Consider using less reactive solvents like acetonitrile for sample preparation and analysis if compatible.
Inconsistent bioassay results Degradation of this compound in the assay medium.Prepare stock solutions in a suitable, non-reactive solvent (e.g., DMSO) and dilute into the assay medium immediately before use. Include a stability control of this compound in the assay medium over the time course of the experiment.
Presence of more active peroxidized artifacts.Analyze the purity of the this compound sample by HPLC or LC-MS before conducting bioassays to ensure the absence of degradation products.
Loss of compound over time in stored solutions Peroxidation and degradation.Store this compound as a dry powder in a desiccator at -20°C or below, protected from light. For solutions, use an inert gas overlay and store at -80°C for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The primary degradation products are peroxidized chlorahololide-type dimers.[1] This occurs due to the oxidation of the unstable C4-C5 double bond in the this compound molecule.[1]

Q2: How can I prevent the peroxidation of this compound during storage?

A2: To prevent peroxidation, store this compound as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -80°C), and protected from light. If you must store it in solution, use a non-reactive, dry solvent, purge with an inert gas, and store at -80°C in amber vials.

Q3: What are the best practices for handling this compound in the laboratory?

A3: Minimize the exposure of this compound to air and light. Prepare solutions fresh for each experiment. Use amber glass vials or wrap vials in aluminum foil. When working with solutions, keep them on ice and use them as quickly as possible.

Q4: Which analytical techniques are suitable for detecting this compound and its artifacts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is suitable for routine purity checks. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HR-MS), is recommended.[1]

Q5: Can the peroxidized artifacts of this compound interfere with its biological activity?

A5: Yes. The peroxidized artifacts may have different biological activities than the parent compound. This can lead to a misinterpretation of experimental results. Therefore, it is crucial to use pure, unoxidized this compound in biological assays.

Experimental Protocols

Protocol for Storage and Handling of this compound

This protocol outlines the best practices for storing and handling this compound to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Amber glass vials with Teflon-lined caps

  • Argon or nitrogen gas

  • Freezer (-20°C and -80°C)

  • Desiccator

Procedure:

For Long-Term Storage (Solid):

  • Aliquot the solid this compound into pre-weighed amber glass vials.

  • Place the open vials in a desiccator under vacuum for at least one hour to remove any residual moisture.

  • Backfill the desiccator with an inert gas (argon or nitrogen).

  • Quickly cap the vials tightly.

  • Store the vials at -20°C or -80°C.

For Preparation of Stock Solutions:

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • If not for immediate use, flush the headspace of the vial with inert gas before recapping.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

For Use in Experiments:

  • Thaw an aliquot of the stock solution on ice.

  • Dilute the stock solution to the final working concentration in the appropriate buffer or medium immediately before use.

  • Keep working solutions on ice and protected from light throughout the experiment.

  • Discard any unused working solution at the end of the day.

HPLC Method for Purity Analysis of this compound

This is a general reverse-phase HPLC method for assessing the purity of this compound and detecting the formation of more polar peroxidized artifacts. Method optimization may be required.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm and 254 nm

Sample Preparation: Dissolve a small amount of this compound in acetonitrile or methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Signaling Pathways

shizukaol_b_signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates HMGB1_nuc HMGB1 (nucleus) TLR4->HMGB1_nuc induces translocation to cytoplasm Shizukaol_B This compound Shizukaol_B->JNK inhibits Nrf2_nuc Nrf2 Shizukaol_B->Nrf2_nuc promotes nuclear translocation HMGB1_cyto HMGB1 (cytoplasm) Shizukaol_B->HMGB1_cyto inhibits release AP1_inactive c-Jun JNK->AP1_inactive phosphorylates AP1_active AP-1 (active) AP1_inactive->AP1_active translocates to nucleus HMGB1_nuc->HMGB1_cyto Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_Keap1->Nrf2_nuc releases Nrf2 ROS ROS ROS->Nrf2_Keap1 induces dissociation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1_active->Inflammatory_Genes induces ARE ARE Nrf2_nuc->ARE binds HO1 HO-1 Expression ARE->HO1 induces HMGB1_cyto->TLR4 activates

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start: Pure this compound storage Proper Storage (-20°C or -80°C, dark, inert atm.) start->storage stock_prep Stock Solution Preparation (e.g., DMSO) storage->stock_prep purity_check Purity Check (HPLC) stock_prep->purity_check cell_culture Cell Culture (e.g., RAW 264.7 macrophages) purity_check->cell_culture If pure treatment Treatment with This compound and LPS cell_culture->treatment incubation Incubation treatment->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis lcms_analysis Stability Check of Compound in Media (LC-MS) incubation->lcms_analysis elisa Cytokine Analysis (ELISA) supernatant_collection->elisa western_blot Protein Expression (Western Blot) cell_lysis->western_blot end End: Data Interpretation elisa->end western_blot->end lcms_analysis->end

Caption: General workflow for in vitro anti-inflammatory studies of this compound.

References

Shizukaol B Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol B. Our aim is to help you navigate experimental challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus.[1][2] Its primary reported biological activity is the attenuation of inflammatory responses. Specifically, it has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[3]

Q2: In what solvents can I dissolve this compound?

Q3: What are the recommended storage conditions for this compound?

Specific stability studies on this compound are limited. However, as a complex natural product, it is susceptible to degradation. Shizukaol-type dimers have been reported to be unstable and can convert to peroxidized forms.[4] Therefore, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare fresh stocks for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: What is the known mechanism of action for this compound's anti-inflammatory effects?

This compound has been shown to exert its anti-inflammatory effects in LPS-activated microglia by modulating the JNK-AP-1 signaling pathway. It inhibits the activation of c-Jun N-terminal kinase 1/2 (JNK) and subsequently blocks the activation of activator protein-1 (AP-1).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no anti-inflammatory effect Compound Degradation: this compound may have degraded due to improper storage.Prepare fresh stock solutions. Store solid compound in a desiccator at -20°C, protected from light. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.
Solubility Issues: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line (typically <0.1%). Briefly vortex the stock solution before diluting in pre-warmed media. Visually inspect for any precipitation after dilution.
Cell Culture Variability: BV2 microglial cells can exhibit phenotypic changes with high passage numbers, affecting their response to LPS and this compound.Use low-passage BV2 cells for your experiments. Maintain a consistent cell seeding density and culture conditions.
LPS Activity: The lipopolysaccharide (LPS) used for stimulation may have lost its potency.Use a fresh batch of LPS or test the activity of your current stock on a positive control.
High Cell Toxicity High Concentration of this compound: The concentration of this compound used may be cytotoxic to the cells.Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability.
Variability in Cytokine/Nitric Oxide Measurements Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.Ensure a homogenous single-cell suspension before seeding. After seeding, gently shake the plate in a cross pattern to ensure even cell distribution.
Timing of Treatment and Analysis: The kinetics of inflammatory marker production can vary.Optimize the timing for pre-treatment with this compound, LPS stimulation, and collection of supernatants for analysis.
Assay Sensitivity and Linearity: The assay used for detection (e.g., Griess assay for nitric oxide, ELISA for cytokines) may not be in the optimal range.Ensure your samples fall within the linear range of the standard curve for your assay. Dilute samples if necessary.

Quantitative Data Summary

The following table summarizes the reported effects of this compound and related compounds on key inflammatory markers.

Compound Cell Line Parameter Measured Concentration Observed Effect IC₅₀
Shizukaol ARAW 264.7NO ProductionNot specifiedInhibited LPS-induced NO production13.79 ± 1.11 µM[5]
Shizukaol ARAW 264.7iNOS ExpressionNot specifiedDown-regulated[5]Not Reported
Shizukaol ARAW 264.7COX-2 ExpressionNot specifiedDown-regulated[5]Not Reported
Lindenane Dimer (22)BV-2NO ProductionNot specifiedSignificantly inhibited LPS-induced NO production3.18 - 11.46 µM[3]
Lindenane Dimer (24)BV-2NO ProductionNot specifiedSignificantly inhibited LPS-induced NO production3.18 - 11.46 µM[3]
Lindenane Dimer (22)BV-2iNOS Protein LevelNot specifiedInhibited LPS-induced upregulation[3]Not Reported
Lindenane Dimer (24)BV-2iNOS Protein LevelNot specifiedInhibited LPS-induced upregulation[3]Not Reported
Lindenane Dimer (22)BV-2COX-2 Protein LevelNot specifiedInhibited LPS-induced upregulation[3]Not Reported
Lindenane Dimer (24)BV-2COX-2 Protein LevelNot specifiedInhibited LPS-induced upregulation[3]Not Reported
Shizukaol DLiver Cancer CellsCell GrowthNot specifiedExerted a growth inhibition effectNot Reported[6]

Experimental Protocols

Key Experiment: In Vitro Anti-inflammatory Activity in LPS-stimulated BV2 Microglial Cells

This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound.

1. Cell Culture and Seeding:

  • Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound and LPS Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of this compound by diluting the stock solution in serum-free DMEM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Prepare a stock solution of LPS in sterile, endotoxin-free water or PBS.

3. Treatment:

  • Replace the culture medium with fresh serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for the desired time (e.g., 24 hours).

4. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

5. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β):

  • Collect the cell culture supernatant at the end of the treatment period.

  • Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

6. Western Blot Analysis for iNOS and COX-2:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

7. Cell Viability Assay:

  • In a parallel experiment, assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Visualizations

Shizukaol_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Shizukaol_B This compound Shizukaol_B->JNK Inhibits Experimental_Workflow Start Start Seed_Cells Seed BV2 Cells Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells NO_Assay Nitric Oxide Assay Collect_Supernatant->NO_Assay Cytokine_ELISA Cytokine ELISA Collect_Supernatant->Cytokine_ELISA Western_Blot Western Blot (iNOS, COX-2) Lyse_Cells->Western_Blot End End NO_Assay->End Cytokine_ELISA->End Western_Blot->End

References

Technical Support Center: Optimizing Shizukaol B Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a new cell assay?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. Based on published data for its anti-inflammatory effects, a starting range of 1 µM to 50 µM is advisable. For cytotoxicity or anti-proliferative assays, a higher range, potentially up to 100 µM, may be necessary to observe an effect. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.

Q2: How should I dissolve this compound for my cell culture experiments?

A2: this compound, as a sesquiterpene dimer, is expected to have low aqueous solubility. It is recommended to dissolve this compound in a sterile, cell culture grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all experimental and control wells and is at a non-toxic level for your cells (typically ≤ 0.5%).

Q3: I am not observing the expected anti-inflammatory effect of this compound. What could be the issue?

A3: Several factors could contribute to a lack of effect:

  • Concentration: The concentration of this compound may be too low for your specific cell type or stimulus. Try increasing the concentration based on your initial dose-response experiments.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells may not respond appropriately to stimuli or treatments.

  • Stimulus: The concentration or timing of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) may need optimization.

  • Incubation Time: The incubation time with this compound before and/or after the stimulus may not be optimal. A time-course experiment is recommended.

  • Assay Sensitivity: The assay you are using to measure the inflammatory response (e.g., Griess assay for nitric oxide, ELISA for cytokines) may not be sensitive enough to detect subtle changes.

Q4: this compound is showing high cytotoxicity in my experiments, even at low concentrations. What can I do?

A4: Unintended cytotoxicity can be a concern. Consider the following:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control (medium with the same final concentration of DMSO) shows no toxicity.

  • Compound Purity: Impurities in the this compound sample could be contributing to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound. It is crucial to determine the cytotoxic concentration range for your specific cells using an assay like the MTT or CCK-8 assay.

  • Incubation Time: Longer incubation times can lead to increased cytotoxicity. Consider reducing the exposure time.

Data Presentation: Efficacy and Cytotoxicity of this compound and Related Compounds

CompoundCell LineAssay TypeEffective Concentration / IC50Reference
This compound BV2 (microglial cells)Anti-inflammatory (LPS-induced NO, iNOS, COX-2, TNF-α, IL-1β inhibition)12.5 - 50 µM[1][2]
This compound WI-38 (human lung fibroblasts)Cytotoxicity (CCK-8)No significant cytotoxicity observed at tested concentrations.[1]
Shizukaol A RAW 264.7 (macrophages)Anti-inflammatory (LPS-induced NO inhibition)IC50: 13.79 ± 1.11 µM
Shizukaol D SMMC-7721 (liver cancer)Anti-proliferative (CCK-8)Dose-dependent inhibition (significant effects at 12.5 - 50 µmol/L)[3][4]
Shizukaol D Focus (liver cancer)Anti-proliferative (CCK-8)Dose-dependent inhibition[3][4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Cytotoxicity Assay

This protocol is designed to determine the concentration range of this compound that is non-toxic to a specific cell line, which is a critical first step before conducting functional assays.

Materials:

  • This compound

  • Cell culture grade DMSO

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to obtain 2x working concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions to the respective wells. Include wells for vehicle control (medium with the same final DMSO concentration) and untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Anti-inflammatory Effects of this compound

This protocol outlines a general method to evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).

Materials:

  • This compound

  • Cell culture grade DMSO

  • RAW 264.7 or BV2 cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specific pre-incubation period (e.g., 1-2 hours).

  • Stimulation: Add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL). Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 540 nm).

  • Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare and Seed Cells treatment Treat Cells with This compound Concentrations prep_cells->treatment prep_shizukaol Prepare this compound Stock and Serial Dilutions prep_shizukaol->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Griess) incubation->assay readout Measure Assay Readout (e.g., Absorbance) assay->readout analysis Calculate % Viability/Inhibition and Determine IC50/EC50 readout->analysis

Caption: Experimental Workflow for Optimizing this compound Concentration.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Activates AP1 AP-1 (c-Jun) JNK->AP1 Phosphorylates & Activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Induces Transcription ShizukaolB This compound ShizukaolB->JNK Inhibits

Caption: this compound's known signaling pathway in inhibiting inflammation.[1][5]

References

Shizukaol B Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of shizukaol B, a lindenane-type dimeric sesquiterpene with known anti-inflammatory properties.[1][2] While this compound has been shown to exert its effects in part through the JNK/AP-1 signaling pathway, a thorough understanding of its full biological activity requires careful consideration of potential unintended molecular interactions.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound has demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV2 microglial cells.[1][4] It concentration-dependently suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][4] The primary mechanism of action identified is the modulation of the JNK/AP-1 signaling pathway.[3][4] Specifically, this compound inhibits the activation of c-Jun N-terminal kinase 1/2 (JNK1/2) and subsequently blocks the activation of activator protein-1 (AP-1).[3][4]

Q2: Are there any known off-target effects of this compound?

A2: Currently, there is limited published data specifically documenting the off-target effects of this compound. However, like many small molecules, it is plausible that this compound may interact with other cellular targets. Related compounds, such as shizukaol D, have been shown to interact with other pathways, including the AMPK-ACC and Wnt signaling pathways, suggesting that lindenane-type sesquiterpenoids may have diverse biological activities.[5][6][7] Therefore, investigating potential off-target effects is a critical step in the comprehensive evaluation of this compound's therapeutic potential and safety profile.

Q3: What are the first steps to assess the potential off-target profile of this compound in my experimental system?

A3: A tiered approach is recommended. Initially, in silico methods can be employed to predict potential off-target interactions based on the chemical structure of this compound.[8][9][10] Following computational analysis, preliminary experimental validation can be performed using broad-spectrum kinase inhibitor panels or receptor binding assays, as these are common off-target liabilities for small molecules.[11] Further characterization should involve unbiased, genome-wide approaches in relevant cell lines.[12][13][14]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Troubleshooting Steps
Unexpected cellular phenotype not explained by JNK/AP-1 inhibition. This compound may be modulating an alternative signaling pathway. For instance, related compounds have been shown to affect AMPK or Wnt signaling.[5][6][7]1. Perform a literature search on the observed phenotype to identify potentially involved pathways. 2. Use pathway-specific inhibitors or activators in combination with this compound to see if the unexpected phenotype is rescued or enhanced. 3. Conduct a western blot analysis for key proteins in related pathways (e.g., phosphorylated AMPK, β-catenin).
Inconsistent results between different cell lines. Cell-type specific expression of off-target proteins could lead to varied responses.1. Characterize the expression levels of the primary target (JNK) and potential off-target candidates in the cell lines being used via qPCR or western blotting. 2. Consider using a cell line with a knockout or knockdown of the primary target to isolate off-target effects.
High cytotoxicity at concentrations expected to be specific for the on-target. Engagement of an off-target that regulates cell viability or apoptosis.1. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the EC50 for the desired anti-inflammatory effect. A narrow therapeutic window may suggest off-target toxicity. 2. Conduct assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to determine the mechanism of cell death.
Discrepancy between in vitro and in vivo results. Off-target effects may be more pronounced in a complex biological system due to interactions with proteins not present in a simplified cell culture model.1. Consider performing a broader in vitro safety pharmacology assessment, including assays for common off-target liabilities like hERG channel inhibition or cytochrome P450 interactions. 2. If possible, utilize target engagement assays in the in vivo model to confirm interaction with the intended JNK target at the administered dose.

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally identify potential off-target proteins for this compound based on its chemical structure.

Methodology:

  • Obtain the 2D structure (SMILES or SDF format) of this compound.

  • Utilize publicly available or commercial software platforms for target prediction (e.g., SwissTargetPrediction, SuperPred, PASS Online).

  • These tools compare the structure of this compound to a database of known ligands for a wide range of biological targets.

  • The output will be a ranked list of potential targets based on structural similarity to known binders.

  • Prioritize the predicted targets for experimental validation based on their biological function and relevance to any unexplained experimental observations.

Protocol 2: Kinase Profiling Assay

Objective: To experimentally screen this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Select a commercially available kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).

  • Provide a sample of this compound at a specified concentration (typically 1-10 µM for an initial screen).

  • The service will perform in vitro activity assays for this compound against a panel of tens to hundreds of purified kinases.

  • The results are typically reported as the percent inhibition of each kinase at the tested concentration.

  • Follow up on any significant "hits" (e.g., >50% inhibition) with dose-response studies to determine the IC50 value for the off-target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct binding targets of this compound in a cellular context.

Methodology:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures. Target proteins that are bound to this compound will be stabilized and less likely to denature at elevated temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by western blotting for specific candidate proteins or by mass spectrometry for an unbiased, proteome-wide analysis.

  • Proteins that show increased thermal stability in the presence of this compound are considered potential direct targets.

Data Presentation

Table 1: On-Target Effects of this compound on Inflammatory Mediators in LPS-Stimulated BV2 Microglia

Inflammatory MediatorEffect of this compoundReported Concentration RangeCitation
NO ProductionInhibition12.5 - 50 µM[3][4]
iNOS ExpressionSuppression12.5 - 50 µM[3][4]
COX-2 ExpressionSuppression12.5 - 50 µM[3][4]
TNF-α ProductionInhibition12.5 - 50 µM[3][4]
IL-1β ProductionInhibition12.5 - 50 µM[3][4]

Table 2: Hypothetical Kinase Profiling Results for this compound at 10 µM

KinaseFamily% Inhibition
JNK1MAPK85%
JNK2MAPK82%
p38αMAPK15%
ERK1MAPK8%
Hypothetical Off-Target 1 Kinase Family X 65%
Hypothetical Off-Target 2 Kinase Family Y 58%

Note: This table is a hypothetical representation to illustrate how data from a kinase profiling assay would be presented. Actual results would need to be generated experimentally.

Visualizations

Shizukaol_B_On_Target_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK1/2 TLR4->JNK Activation AP1 AP-1 (c-Jun) JNK->AP1 Phosphorylation Nucleus Nucleus AP1->Nucleus Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory Transcription ShizukaolB This compound ShizukaolB->JNK Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Investigation_Workflow Start Start: Unexpected Experimental Observation InSilico In Silico Prediction (e.g., SwissTargetPrediction) Start->InSilico BroadScreen Broad Panel Screening (e.g., Kinase Panel) Start->BroadScreen Hypothesis Formulate Hypothesis: Potential Off-Target(s) Identified InSilico->Hypothesis BroadScreen->Hypothesis CellularValidation Cellular Validation (e.g., Western Blot, CETSA) Hypothesis->CellularValidation PhenotypeRescue Phenotypic Rescue/Mimicry (e.g., siRNA, Specific Inhibitors) Hypothesis->PhenotypeRescue Confirmation Confirmation of Off-Target Effect CellularValidation->Confirmation PhenotypeRescue->Confirmation

Caption: Experimental workflow for investigating off-target effects.

References

shizukaol B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with shizukaol B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a lindenane-type dimeric sesquiterpenoid originally isolated from Chloranthus henryi[1]. It has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies. Its primary reported activities include the attenuation of inflammatory responses in microglial cells and the inhibition of growth in certain cancer cell lines[1][2].

Q2: What is the mechanism of action for this compound's anti-inflammatory effects?

This compound exerts its anti-inflammatory effects, at least in part, by modulating the JNK/AP-1 signaling pathway[3]. In lipopolysaccharide (LPS)-activated BV2 microglial cells, this compound has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor activator protein-1 (AP-1)[2][3]. This leads to a concentration-dependent suppression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β)[1][2].

Q3: How does this compound exhibit anti-cancer activity?

While the precise anti-cancer mechanism of this compound is still under investigation, studies on the related compound, shizukaol D, suggest a potential mechanism involving the modulation of the Wnt/β-catenin signaling pathway. Shizukaol D has been shown to repress the growth of human liver cancer cells by downregulating β-catenin and its upstream regulators[1]. It is plausible that this compound may share a similar mechanism of action in certain cancer types.

Q4: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is soluble in solvents such as DMSO, ethanol, and chloroform. It is advisable to prepare fresh working dilutions from the stock solution for each experiment to avoid degradation.

Troubleshooting Guides

Problem 1: Inconsistent or no anti-inflammatory effect observed.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Ensure you are using an effective concentration range. For in vitro studies with BV2 microglial cells, concentrations between 12.5 µM and 50 µM have been shown to be effective in inhibiting NO production and iNOS/COX-2 expression[1]. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Issues with the inflammatory stimulus.

    • Solution: Confirm the activity of your inflammatory stimulus (e.g., LPS). Use a positive control to ensure that your cells are responding appropriately to the stimulus. The concentration and incubation time of the stimulus may need to be optimized. For example, 1 µg/mL of LPS for 24 hours is a common condition for activating BV2 microglia[1].

Problem 2: High cytotoxicity observed in control cells.

  • Possible Cause 1: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5% (v/v). Run a solvent control to assess its effect on cell viability.

  • Possible Cause 2: Contamination.

    • Solution: Regularly check your cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test your cells for mycoplasma.

Problem 3: Difficulty in detecting changes in protein expression (e.g., p-JNK, c-Jun) by Western blot.

  • Possible Cause 1: Inappropriate timing of sample collection.

    • Solution: The phosphorylation of signaling proteins like JNK can be transient. Perform a time-course experiment to determine the optimal time point for detecting changes after this compound treatment. For instance, inhibition of LPS-mediated JNK activation by this compound has been observed within 0-60 minutes[1].

  • Possible Cause 2: Low protein expression.

    • Solution: Ensure you are loading a sufficient amount of protein onto your gel. Optimize your protein extraction and Western blot protocols. Use positive controls for your antibodies to confirm they are working correctly.

Quantitative Data

Table 1: Effective Concentrations of this compound in BV2 Microglial Cells

ParameterEffective ConcentrationCell LineExperimental ConditionReference
Inhibition of NO production12.5 - 50 µMBV2 microglia4h pre-incubation with this compound, followed by 24h LPS (1 µg/mL) stimulation[1]
Inhibition of iNOS and COX-2 expression12.5 - 50 µMBV2 microglia4h pre-incubation with this compound, followed by 24h LPS (1 µg/mL) stimulation[1]
Inhibition of JNK activation25 µMBV2 microglia0-60 min treatment with this compound and LPS (1 µg/mL)[1]

Table 2: IC50 Values of Shizukaol D (a related compound) in Liver Cancer Cell Lines

Cell LineIC50 (µM)Exposure TimeReference
Focus23.3748h[1]
SMMC-772118.0248h[1]
SK-HEP119.8648h[1]
HepG224.3148h[1]

Experimental Protocols

1. In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed BV2 cells in 96-well plates (for NO assay) or 6-well plates (for Western blot and RT-PCR) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) or vehicle control (DMSO) for 4 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.

  • Western Blot Analysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-JNK, JNK, p-c-Jun, c-Jun, or β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

2. Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed your target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound or a vehicle control for the desired time period (e.g., 48 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

ShizukaolB_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation AP1 AP-1 pcJun->AP1 Activation ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1->ProInflammatory Transcription ShizukaolB This compound ShizukaolB->pJNK Inhibits

Caption: this compound inhibits the LPS-induced JNK/AP-1 signaling pathway in microglial cells.

ShizukaolD_Anticancer_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled_LRP Frizzled/LRP6 Wnt->Frizzled_LRP Dvl Dvl2 Frizzled_LRP->Dvl Axin_Complex Destruction Complex (Axin2, APC, GSK3β) Dvl->Axin_Complex beta_catenin β-catenin Axin_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nuclear_beta_catenin Nuclear β-catenin beta_catenin->Nuclear_beta_catenin Accumulation & Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF Nuclear_beta_catenin->TCF_LEF Binds Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription ShizukaolD Shizukaol D ShizukaolD->Dvl Inhibits ShizukaolD->Axin_Complex Promotes Degradation Complex

Caption: Postulated mechanism of shizukaol D inhibiting the Wnt/β-catenin pathway in liver cancer cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells Adhere Overnight Adherence Start->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Add Stimulus (e.g., LPS) Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Cytotoxicity_Assay Cytotoxicity Assay Incubate->Cytotoxicity_Assay NO_Assay NO Assay Collect_Supernatant->NO_Assay Western_Blot Western Blot Lyse_Cells->Western_Blot RT_PCR RT-PCR Lyse_Cells->RT_PCR

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Overcoming Poor Solubility of Shizukaol B in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Shizukaol B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lindenane-type dimeric sesquiterpene isolated from plants of the Chloranthus genus.[1] It has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] However, its complex and largely hydrophobic structure leads to poor solubility in aqueous media, which can significantly hinder its bioavailability and therapeutic efficacy in biological systems. Overcoming this solubility issue is crucial for in-vitro and in-vivo studies, as well as for the development of potential therapeutic applications.

Q2: What are the initial steps to assess the solubility of a new batch of this compound?

Before attempting any solubility enhancement techniques, it is crucial to determine the baseline solubility of your this compound sample. A recommended starting point is to test its solubility in a range of common solvents with varying polarities. This data will inform the selection of the most appropriate solubilization strategy.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modification strategies.[2] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the compound, leading to a faster dissolution rate.[3][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[2][5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly enhance its apparent water solubility.[6][7]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving this compound solubility.

Problem Possible Cause(s) Troubleshooting Steps
This compound precipitates out of solution upon addition to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer composition. The organic solvent used for the stock solution is not sufficiently miscible with the aqueous buffer, causing the compound to crash out.- Determine the maximum solubility of this compound in the final buffer by preparing a dilution series. - Decrease the final concentration of this compound in the assay. - When preparing the final solution, add the this compound stock solution to the aqueous buffer slowly while vortexing to ensure proper mixing. - Consider using a different co-solvent with better water miscibility for the stock solution (e.g., DMSO, ethanol, or PEG 400).
Inconsistent results in biological assays. Poor solubility and precipitation of this compound in the cell culture media are leading to variable effective concentrations. Aggregation of the compound at higher concentrations may also affect its activity.- Visually inspect the cell culture media for any signs of precipitation after adding this compound. - Prepare a fresh dilution of this compound for each experiment. - Utilize one of the solubility enhancement techniques described in the experimental protocols below to prepare a more stable formulation. - Include a solubility assessment of this compound in your specific cell culture medium as part of your experimental validation.
Low yield after preparing solid dispersion. The chosen polymer is not compatible with this compound. The solvent evaporation process is too rapid, leading to the formation of drug crystals instead of an amorphous dispersion.- Screen different hydrophilic polymers (e.g., PVP, HPMC, PEG) to find the most suitable one for this compound. - Optimize the solvent evaporation rate. A slower, controlled evaporation process often yields better results. - Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
Cyclodextrin complexation does not significantly improve solubility. The type of cyclodextrin or the molar ratio of cyclodextrin to this compound is not optimal. The complexation method is not efficient.- Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) as the size of the hydrophobic cavity can influence complexation efficiency.[6] - Vary the molar ratio of cyclodextrin to this compound (e.g., 1:1, 2:1, 1:2) to find the optimal stoichiometry. - Try different complexation methods such as kneading, co-precipitation, or freeze-drying.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

This protocol describes a simple and effective method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[8]

Materials:

  • This compound

  • β-cyclodextrin (or other suitable cyclodextrins like HP-β-cyclodextrin)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Calculation: Calculate the required amounts of this compound and β-cyclodextrin for a desired molar ratio (e.g., 1:1).

  • Mixing: Accurately weigh and place the calculated amounts of this compound and β-cyclodextrin into a clean mortar.

  • Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the mortar to form a paste-like consistency.

  • Trituration: Knead the paste thoroughly with the pestle for 60 minutes. The continuous grinding ensures intimate contact and facilitates the inclusion of this compound into the cyclodextrin cavity.

  • Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass dish.

  • Vacuum Drying: Place the dish in a vacuum oven and dry at 40°C for 24 hours or until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the resulting powder in a desiccator at room temperature.

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of uncomplexed this compound.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol details the preparation of a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.[9][10]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Water bath

Procedure:

  • Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) and dissolve them in a sufficient volume of ethanol in a round-bottom flask.

  • Mixing: Ensure complete dissolution of both components by gentle swirling or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath.

  • Drying: Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Final Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Storage: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder. Store the powder in a desiccator.

  • Characterization: Characterize the prepared solid dispersion using techniques like DSC or XRPD to confirm the amorphous nature of this compound.

  • Dissolution Study: Perform an in-vitro dissolution study to compare the dissolution profile of the solid dispersion with that of the pure drug.

Protocol 3: Particle Size Reduction by Nanomilling

This protocol provides a general workflow for reducing the particle size of this compound to the nanometer range to improve its dissolution velocity.[3][11]

Materials:

  • This compound

  • Stabilizer solution (e.g., an aqueous solution of a surfactant like Poloxamer 188 or a polymer like HPMC)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • High-energy media mill (bead mill)

Procedure:

  • Premilling Suspension: Prepare a suspension of coarse this compound powder in the stabilizer solution. The stabilizer is crucial to prevent aggregation of the nanoparticles.

  • Milling Chamber Setup: Charge the milling chamber of the bead mill with the milling media.

  • Milling Process: Introduce the premilled suspension into the milling chamber. The high-energy impact and shear forces generated by the rotating milling media will break down the drug particles.

  • Process Parameters: Optimize milling parameters such as milling speed, time, and temperature to achieve the desired particle size distribution.

  • Particle Size Analysis: Periodically take samples and measure the particle size using techniques like Dynamic Light Scattering (DLS).

  • Collection: Once the desired particle size is achieved, collect the nanosuspension.

  • Characterization: Characterize the nanosuspension for particle size distribution, morphology (using Transmission Electron Microscopy - TEM), and crystallinity (using DSC or XRPD).

  • Dissolution Testing: Compare the dissolution rate of the nanosuspension with the unmilled drug.

Data Presentation

Table 1: Hypothetical Solubility Profile of this compound in Various Solvents
SolventPolarity IndexSolubility (µg/mL) at 25°C
Water10.2< 1
Phosphate-Buffered Saline (PBS) pH 7.4~9.0< 1
Ethanol4.3500
Methanol5.1800
Acetone5.12500
Dichloromethane (DCM)3.1> 10000
Dimethyl Sulfoxide (DMSO)7.2> 20000

Note: These are hypothetical values for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Comparison of Solubility Enhancement Techniques for this compound (Hypothetical Data)
FormulationThis compound Concentration (µg/mL)Fold Increase in Aqueous Solubility
Unprocessed this compound< 1-
This compound - β-Cyclodextrin Complex (1:1 Molar Ratio)50~50
This compound - HPMC Solid Dispersion (1:4 Ratio)80~80
This compound Nanosuspension (200 nm)120~120

Note: These are hypothetical values to demonstrate the potential efficacy of the different techniques.

Visualizations

Experimental Workflow for Overcoming Poor Solubility

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Solubility Enhancement Strategies cluster_3 Formulation & Analysis cluster_4 Application start Poor Aqueous Solubility of this compound solubility_profiling Baseline Solubility Profiling (Aqueous & Organic Solvents) start->solubility_profiling strategy_selection Strategy Selection solubility_profiling->strategy_selection ps_reduction Particle Size Reduction (Nanomilling) strategy_selection->ps_reduction Physical Modification solid_dispersion Solid Dispersion strategy_selection->solid_dispersion Physical Modification complexation Cyclodextrin Complexation strategy_selection->complexation Chemical Modification formulation Formulation Preparation ps_reduction->formulation solid_dispersion->formulation complexation->formulation analysis Physicochemical Characterization (DSC, XRPD, DLS) formulation->analysis dissolution In-vitro Dissolution Studies analysis->dissolution bioassay In-vitro/In-vivo Biological Assays dissolution->bioassay

Caption: Workflow for addressing the poor aqueous solubility of this compound.

This compound Signaling Pathway in Inflammation (JNK/AP-1)

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 JNK JNK (c-Jun N-terminal Kinase) TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 (Activator Protein-1) cJun->AP1 Forms Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Induces ShizukaolB This compound ShizukaolB->JNK Inhibits Activation

Caption: this compound inhibits the JNK/AP-1 signaling pathway.[12][13]

This compound Signaling Pathway in Inflammation (HMGB1/Nrf2/HO-1)

G cluster_0 Pro-inflammatory Signaling cluster_1 Anti-inflammatory (Nrf2) Pathway LPS LPS HMGB1 HMGB1 Activation LPS->HMGB1 Inflammation Inflammation HMGB1->Inflammation Nrf2 Nrf2 Nuclear Translocation HO1 HO-1 Expression Nrf2->HO1 Induces Anti_inflammation Anti-inflammatory Effect HO1->Anti_inflammation ShizukaolB This compound ShizukaolB->HMGB1 Inhibits ShizukaolB->Nrf2 Promotes

Caption: this compound modulates the HMGB1/Nrf2/HO-1 signaling pathway.[12]

References

Technical Support Center: Detection of Shizukaol B Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol B. The information provided here will help address common issues encountered during the detection and analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the detection of its degradation products important?

This compound is a lindenane-type dimeric sesquiterpenoid isolated from plants of the Chloranthus genus. It has demonstrated various biological activities, including anti-inflammatory effects. The detection of its degradation products is crucial for ensuring the quality, stability, and safety of this compound as a potential therapeutic agent. Stability studies, which involve the identification of degradation products, are a critical component of drug development and regulatory submission.

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of lindenane sesquiterpenoids, this compound is susceptible to degradation under various conditions. The most probable degradation pathway involves oxidation, particularly given the presence of reactive moieties in its structure. Studies on related shizukaol-type dimers have shown that they can be converted into peroxidized chlorahololide-type dimers in the presence of light and oxygen. Therefore, oxidative degradation is a key area of focus. Hydrolysis under acidic or basic conditions may also lead to the breakdown of ester functionalities or other labile groups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. 4. Co-elution with an interfering peak.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analytes. 2. Add a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. 3. Reduce the injection volume or sample concentration. 4. Optimize the gradient or change the stationary phase to improve resolution.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Changes in column temperature. 4. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Increase the column equilibration time before each injection. 3. Use a column oven to maintain a stable temperature. 4. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Air bubbles in the system. 3. Detector lamp aging. 4. Incomplete mobile phase mixing.1. Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent. 2. Degas the mobile phase and prime the pump to remove air bubbles. 3. Replace the detector lamp if it has exceeded its lifetime. 4. Ensure the mobile phase components are thoroughly mixed.
Low Signal Intensity in LC-MS 1. Poor ionization of analytes. 2. Ion suppression from matrix components. 3. Incorrect mass spectrometer settings. 4. Clogged ion source.1. Optimize the mobile phase composition (e.g., adjust pH, add modifiers like formic acid or ammonium formate) to enhance ionization. 2. Improve sample preparation to remove interfering matrix components. Dilute the sample if necessary. 3. Optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates. 4. Clean the ion source according to the manufacturer's instructions.
Appearance of Unexpected Peaks 1. Sample degradation during storage or analysis. 2. Contamination from solvents, vials, or the autosampler. 3. Carryover from a previous injection.1. Store samples at low temperatures and in the dark. Analyze samples promptly after preparation. 2. Use high-purity solvents and clean sample vials. Run a blank injection to check for system contamination. 3. Implement a robust needle wash protocol in the autosampler method.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development.

  • Acid Hydrolysis: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable organic solvent and add an equal volume of 3% hydrogen peroxide. Incubate the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable container) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
LC-MS Method for Identification of Degradation Products

This method is suitable for the structural elucidation of degradation products.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-90% B; 15-18 min: 90% B; 18.1-20 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Q-TOF or Orbitrap for high-resolution mass data
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1500
Collision Energy Ramped collision energy for MS/MS fragmentation

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results Shizukaol_B This compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Shizukaol_B->Acid Stress Conditions Base Base Hydrolysis (0.1M NaOH, 60°C) Shizukaol_B->Base Stress Conditions Oxidation Oxidation (3% H2O2, RT) Shizukaol_B->Oxidation Stress Conditions Photo Photolysis (UV/Vis Light) Shizukaol_B->Photo Stress Conditions Thermal Thermal (80°C, Solid) Shizukaol_B->Thermal Stress Conditions HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analysis of Stressed Samples Base->HPLC Analysis of Stressed Samples Oxidation->HPLC Analysis of Stressed Samples Photo->HPLC Analysis of Stressed Samples Thermal->HPLC Analysis of Stressed Samples Separation Separation of Degradation Products HPLC->Separation LCMS LC-MS/MS Analysis for Identification Identification Structural Elucidation of Degradation Products LCMS->Identification Separation->LCMS For Unknown Peaks

Caption: Workflow for forced degradation and analysis of this compound.

degradation_pathway Shizukaol_B This compound Oxidized_Product Peroxidized Degradation Product Shizukaol_B->Oxidized_Product Oxidation (Light, O2) Hydrolyzed_Product_Acid Acid Hydrolysis Product(s) Shizukaol_B->Hydrolyzed_Product_Acid Acidic Conditions Hydrolyzed_Product_Base Base Hydrolysis Product(s) Shizukaol_B->Hydrolyzed_Product_Base Basic Conditions Other_Products Other Minor Degradants Oxidized_Product->Other_Products Hydrolyzed_Product_Acid->Other_Products Hydrolyzed_Product_Base->Other_Products

Caption: Plausible degradation pathways of this compound.

Shizukaol B Protocol Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with shizukaol B.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: this compound is a lindenane-type dimeric sesquiterpene known for its anti-inflammatory effects.[1][2] It has been shown to attenuate inflammatory responses in lipopolysaccharide (LPS)-induced BV2 microglial cells.[3][4]

Q2: What is the mechanism of action for this compound's anti-inflammatory effects?

A2: this compound exerts its anti-inflammatory effects, at least in part, by modulating the JNK/AP-1 signaling pathway.[3] This modulation leads to the suppression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[1][3][4]

Q3: What are the key molecular targets of this compound in the JNK/AP-1 pathway?

A3: this compound has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor activator protein-1 (AP-1).[3][4]

Q4: Are there related compounds to this compound with similar activities?

A4: Yes, other compounds from the shizukaol family, such as shizukaol A and D, have also been investigated. Shizukaol A has shown anti-inflammatory effects by regulating the HMGB1/Nrf2/HO-1 pathway, while shizukaol D has been reported to modulate the Wnt and AMPK signaling pathways in different contexts.[5][6][7][8]

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during experiments with this compound.

Nitric Oxide (NO) Measurement (Griess Assay)
Issue Possible Cause(s) Troubleshooting Steps
High Background Reading 1. Contaminated reagents or culture medium. 2. Phenol red in the culture medium can interfere with the assay. 3. High levels of nitrate in the sample can lead to artificially high readings.[9]1. Use fresh, high-purity reagents and sterile, endotoxin-free water. 2. Use phenol red-free culture medium for the experiment. 3. If high nitrate is suspected, consider using an assay kit that includes nitrate reductase to measure total NOx.
Inconsistent or Not Reproducible Results 1. Inconsistent cell seeding density. 2. Variability in incubation times. 3. Pipetting errors. 4. Reagent degradation.1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Strictly adhere to the specified incubation times for cell treatment and the Griess reaction. 3. Use calibrated pipettes and proper pipetting techniques. 4. Prepare fresh Griess reagent before each experiment and protect it from light.[4]
Low or No Signal 1. Insufficient LPS stimulation. 2. Low cell viability. 3. Incorrect wavelength used for measurement.1. Confirm the activity of your LPS stock. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed decrease in NO is not due to cytotoxicity of this compound. 3. Ensure the plate reader is set to the correct wavelength for the Griess assay (typically 540-550 nm).[4][10]
Precipitate Formation 1. Griess reagent is not properly dissolved. 2. High concentration of certain substances in the sample.1. Ensure the components of the Griess reagent are fully dissolved before use. 2. If precipitate forms upon adding the reagent to the sample, try diluting the sample.
Cytokine Measurement (ELISA)
Issue Possible Cause(s) Troubleshooting Steps
High Background 1. Insufficient washing. 2. Non-specific antibody binding. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete removal of wash buffer between steps.[7][11] 2. Use a different blocking buffer or increase the blocking time.[7] 3. Use fresh, sterile reagents.
Inconsistent Results (High CV%) 1. Pipetting errors. 2. Inadequate mixing of reagents or samples. 3. "Edge effects" due to temperature variations across the plate.[12]1. Use calibrated pipettes and be consistent with your technique. 2. Ensure all reagents and samples are thoroughly mixed before adding to the plate.[12] 3. Incubate the plate in a temperature-controlled environment and consider not using the outer wells of the plate.
Low or No Signal 1. Inactive reagents (antibodies, standards). 2. Insufficient incubation times. 3. Incorrect wavelength setting on the plate reader.1. Check the expiration dates of the kit components and store them properly. 2. Follow the incubation times specified in the protocol. 3. Ensure the plate reader is set to the correct wavelength for the substrate used.[12]
Protein Expression Analysis (Western Blot)
Issue Possible Cause(s) Troubleshooting Steps
No or Weak Signal 1. Low protein concentration in the lysate. 2. Inefficient protein transfer to the membrane. 3. Primary or secondary antibody concentration is too low.[1][13] 4. Inactive antibody.1. Increase the amount of protein loaded onto the gel.[1][6] 2. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[13] 3. Optimize the antibody dilutions. 4. Use a fresh aliquot of the antibody.
High Background 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing.1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Reduce the concentration of the primary or secondary antibody.[1] 3. Increase the number and duration of wash steps.[1]
Non-specific Bands 1. Primary antibody is not specific enough. 2. Protein degradation. 3. Too much protein loaded.1. Use a more specific antibody or try a different antibody clone. 2. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[14] 3. Reduce the amount of protein loaded onto the gel.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: BV2 microglial cells are a common model for studying neuroinflammation.[3][4]

  • Culture Conditions: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Setup:

    • Seed BV2 cells in appropriate culture plates (e.g., 96-well for Griess assay and ELISA, 6-well for Western blot).

    • Allow cells to adhere and reach approximately 80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Assay (Griess Assay)
  • After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[4]

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[4]

  • Incubate the plate at room temperature for 10 minutes, protected from light.[4]

  • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[4]

Cytokine (TNF-α, IL-1β) Measurement (ELISA)
  • Collect cell culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used (e.g., Human TNF-α ELISA Kit).[15][16][17][18][19]

  • Briefly, this involves adding the supernatants and standards to a plate pre-coated with a capture antibody.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution to develop a colorimetric signal.

  • The reaction is stopped, and the absorbance is read at the appropriate wavelength (typically 450 nm).[15]

  • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot Analysis (iNOS, COX-2, p-JNK, p-c-Jun)
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-JNK, phospho-c-Jun, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilutions.[3]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize them to the loading control.

Visualizations

Shizukaol_B_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK pJNK p-JNK JNK->pJNK Phosphorylation AP1 AP-1 (c-Jun) pJNK->AP1 pAP1 p-AP-1 AP1->pAP1 Phosphorylation Nucleus Nucleus pAP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Shizukaol_B This compound Shizukaol_B->pJNK Inhibition Experimental_Workflow start Seed BV2 Microglial Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis no_assay Griess Assay for NO supernatant_collection->no_assay elisa ELISA for TNF-α, IL-1β supernatant_collection->elisa western_blot Western Blot for iNOS, COX-2, p-JNK, p-c-Jun cell_lysis->western_blot data_analysis Data Analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis

References

minimizing experimental artifacts with shizukaol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukaol B. Our goal is to help you minimize experimental artifacts and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a lindenane-type dimeric sesquiterpene isolated from plants of the Chloranthus genus.[1] Its primary biological activity is its anti-inflammatory effect, which has been demonstrated in various studies.[1][2][3]

Q2: What is the known mechanism of action for this compound's anti-inflammatory effects?

This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2][3] The underlying mechanism involves the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn affects the activation of the AP-1 transcription factor.[2][3]

Q3: In which cell lines has the activity of this compound been characterized?

The anti-inflammatory effects of this compound have been notably characterized in lipopolysaccharide (LPS)-induced BV2 microglial cells.[1][2][3]

Q4: Are there known structural analogs of this compound?

Yes, several other shizukaol-type dimeric sesquiterpenoids have been isolated from Chloranthus species, including Shizukaol A, D, and F.[4][5][6] These analogs may have different biological activities. For instance, Shizukaol D has been shown to inhibit the growth of human liver cancer cells by modulating the Wnt signaling pathway.[4]

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Activity Observed

Potential Cause 1: Compound Instability and Artifact Formation

Shizukaol-type dimers can be unstable and may undergo peroxidation, leading to the formation of peroxidized chlorahololide-type dimers as artifacts.[7][8] This transformation can occur during storage or experimentation, especially with exposure to light and air.[7] Interestingly, these peroxidized forms have shown more potent anti-inflammatory activity in some cases.[7][8]

Solutions:

  • Proper Storage: Store this compound as a dry powder at -20°C or -80°C, protected from light.

  • Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of stock solutions, consider overlaying with an inert gas like argon or nitrogen.

  • Purity Check: If inconsistent results are a persistent issue, consider analytical methods like HPLC to check the purity and integrity of your this compound sample.

Potential Cause 2: Solubility Issues

This compound is a lipophilic molecule and may have poor solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.

Solutions:

  • Solvent Selection: Use a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

  • Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.

  • Sonication: Briefly sonicate the stock solution to aid in solubilization.

  • Visual Inspection: Before adding to your cells, visually inspect the final diluted solution for any signs of precipitation.

Issue 2: High Background or Off-Target Effects

Potential Cause 1: Cytotoxicity at High Concentrations

At higher concentrations, this compound may exhibit cytotoxicity, which can confound the interpretation of results from functional assays.

Solutions:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range where this compound exhibits the desired biological activity without causing significant cell death.

  • Cytotoxicity Assay: Include a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your functional experiments to monitor cell viability.

Potential Cause 2: Non-Specific Binding and Off-Target Effects

Like many small molecules, this compound could potentially interact with other cellular targets besides the intended signaling pathways, leading to off-target effects.

Solutions:

  • Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration that still elicits the desired biological effect to minimize the risk of off-target interactions.

  • Include Proper Controls:

    • Vehicle Control: Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to account for any effects of the solvent.

    • Positive Control: Use a known inhibitor of the signaling pathway of interest as a positive control to validate your experimental setup.

    • Negative Control: If available, use an inactive structural analog of this compound as a negative control.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein to see if it can reverse the effects of this compound, providing evidence for on-target activity.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate BV2 microglial cells in appropriate cell culture plates at a density suitable for your specific assay. Allow the cells to adhere and grow for 24 hours.

  • Preparation of this compound:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Cell Treatment:

    • Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing an inflammatory response.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of, for example, 1 µg/mL.

    • Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period, collect the cell culture supernatant.

  • Add 100 µL of the supernatant to a 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a standard curve generated with sodium nitrite.

Western Blot for JNK Phosphorylation
  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Cells

TreatmentNO Production (µM)TNF-α (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350 ± 1225 ± 8
LPS (1 µg/mL)25.6 ± 2.1850 ± 45420 ± 30
LPS + this compound (12.5 µM)15.3 ± 1.5520 ± 38250 ± 22
LPS + this compound (25 µM)8.1 ± 0.9280 ± 25130 ± 15
LPS + this compound (50 µM)4.5 ± 0.5150 ± 1870 ± 10

Data are presented as mean ± SD from a representative experiment.

Table 2: Cytotoxicity of this compound in BV2 Microglial Cells

Concentration of this compoundCell Viability (%)
0 µM (Vehicle)100 ± 5.2
12.5 µM98 ± 4.8
25 µM95 ± 5.1
50 µM92 ± 6.3
100 µM75 ± 8.9

Cell viability was assessed after 24 hours of treatment using an MTT assay. Data are presented as mean ± SD.

Visualizations

ShizukaolB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK pJNK p-JNK JNK->pJNK AP1 AP-1 pJNK->AP1 pAP1 p-AP-1 AP1->pAP1 Nucleus Nucleus pAP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response ShizukaolB This compound ShizukaolB->pJNK

Caption: this compound inhibits the LPS-induced inflammatory response by blocking JNK phosphorylation.

Experimental_Workflow_ShizukaolB cluster_assays Downstream Assays start Start seed_cells Seed BV2 Cells start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_shizukaolb Prepare this compound dilutions incubate_24h_1->prepare_shizukaolb pretreat Pre-treat with this compound (1-2h) incubate_24h_1->pretreat prepare_shizukaolb->pretreat add_lps Add LPS (1 µg/mL) pretreat->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 griess_assay Griess Assay for NO incubate_24h_2->griess_assay elisa ELISA for Cytokines incubate_24h_2->elisa western_blot Western Blot for p-JNK incubate_24h_2->western_blot cytotoxicity_assay Cytotoxicity Assay incubate_24h_2->cytotoxicity_assay end End griess_assay->end elisa->end western_blot->end cytotoxicity_assay->end

Caption: General experimental workflow for studying the effects of this compound on LPS-stimulated cells.

References

Validation & Comparative

A Comparative Analysis of Shizukaol B and Dexamethasone in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anti-inflammatory properties of the natural sesquiterpenoid, shizukaol B, and the synthetic glucocorticoid, dexamethasone, based on available preclinical data.

In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic steroids represent crucial areas of investigation. This guide provides a comparative overview of this compound, a lindenane-type dimeric sesquiterpene, and dexamethasone, a potent synthetic glucocorticoid. The following sections detail their respective mechanisms of action, present a side-by-side view of their efficacy in in vitro inflammation models, and outline the experimental protocols used to generate this data. It is important to note that a direct head-to-head comparative study in the same experimental setting was not identified in the public domain; therefore, this comparison is based on an analysis of data from separate studies.

Mechanisms of Action: Divergent Pathways to Inflammation Control

This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways. This compound has been shown to modulate the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling cascade.[1] In contrast, dexamethasone's mechanism is primarily mediated by the glucocorticoid receptor (GR).[2]

This compound: This natural compound has been observed to inhibit the phosphorylation of JNK, which in turn prevents the activation of the transcription factor AP-1.[1] AP-1 plays a critical role in mediating the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to the cytoplasmic glucocorticoid receptor.[2] Upon binding, the receptor-ligand complex translocates to the nucleus where it modulates gene expression.[2] Its anti-inflammatory effects are achieved through two primary mechanisms:

  • Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and AP-1, thereby downregulating the expression of inflammatory genes.[5]

  • Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.[2]

Comparative Efficacy in In Vitro Inflammation Models

While direct comparative data is lacking, an indirect assessment of the anti-inflammatory potency of this compound and dexamethasone can be made by examining their effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated immune cells from separate studies.

CompoundTargetCell TypeStimulusObserved EffectSource
This compound Nitric Oxide (NO)BV2 microgliaLPS (1 µg/mL)Inhibition at 12.5-50 µM[6]
iNOS, COX-2BV2 microgliaLPS (1 µg/mL)Suppressed expression[6]
TNF-α, IL-1βBV2 microgliaLPS (1 µg/mL)Suppressed production[6]
Shizukaol A *Nitric Oxide (NO)RAW 264.7 macrophagesLPSIC50: 13.79 ± 1.11 µM[7]
Dexamethasone Nitric Oxide (NO)RAW 264.7 macrophagesLPS (1 µg/mL)IC50: 34.60 µg/mL (~88.16 µM)[8]
TNF-α, IL-1β, IL-6Human mononuclear cellsLPSDose-dependent inhibition (10⁻⁸ to 10⁻⁵ M)[2]
TNF-αRAW 264.7 cellsHMGB1Inhibition at 3 µM[9]
TNF-α, IL-1βHuman subcutaneous adipocytesTNF-αAbrogated release[10]

*Shizukaol A is a closely related precursor of this compound. Note: The IC50 value for dexamethasone was converted from µg/mL to µM using its molecular weight of 392.47 g/mol for a more direct comparison.[1][8][11][12] The molecular weight of this compound is 732.77 g/mol .[13] The differences in cell types (microglia vs. macrophages) and experimental conditions should be considered when interpreting this indirect comparison.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory effects of compounds like this compound and dexamethasone in vitro, based on methodologies described in the cited literature.

In Vitro Anti-inflammatory Assay in BV2 Microglia (this compound)
  • Cell Culture: Murine BV2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[14][15][16][17]

  • Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound for a specified period (e.g., 1-4 hours).[6][18]

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours).[6][18]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β): The levels of these cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[15][17]

    • Gene Expression (iNOS, COX-2): The expression levels of the genes encoding these enzymes are determined by quantitative real-time PCR (qRT-PCR) of RNA extracted from the cells.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages (Dexamethasone)
  • Cell Culture: Murine RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.[19][20][21]

  • Treatment: Cells are plated and pre-treated with varying concentrations of dexamethasone for a defined duration (e.g., 1 hour).[19][22]

  • Inflammatory Challenge: The cells are stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a specific time (e.g., 24 hours).[21][22]

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Nitrite levels in the supernatant are measured using the Griess assay.[20]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Cytokine concentrations in the supernatant are measured by ELISA.[20][21]

    • Gene Expression: Changes in the mRNA levels of inflammatory genes are assessed using qRT-PCR.[22]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

shizukaol_b_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Phosphorylates Nucleus Nucleus AP1->Nucleus Translocates to AP1_in_nucleus AP-1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Shizukaol_B This compound Shizukaol_B->JNK Inhibits Phosphorylation AP1_in_nucleus->Inflammatory_Genes Induces Transcription

Caption: this compound anti-inflammatory signaling pathway.

dexamethasone_pathway cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds to GR_complex DEX-GR Complex Nucleus Nucleus GR_complex->Nucleus Translocates to GR_in_nucleus DEX-GR Complex NFkB NF-κB / AP-1 Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Induces Transcription Anti_Inflammatory_Genes Anti-inflammatory Genes GR_in_nucleus->NFkB Inhibits (Transrepression) GR_in_nucleus->Anti_Inflammatory_Genes Induces Transcription (Transactivation)

Caption: Dexamethasone anti-inflammatory signaling pathway.

experimental_workflow start Start cell_culture Culture Immune Cells (e.g., RAW 264.7, BV2) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding pretreatment Pre-treat with Compound (this compound or Dexamethasone) seeding->pretreatment stimulation Stimulate with Inflammatory Agent (e.g., LPS) pretreatment->stimulation incubation Incubate for a Defined Period stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis analysis Analysis of Inflammatory Markers supernatant_collection->analysis cell_lysis->analysis end End analysis->end sub_supernatant Supernatant Analysis: - NO (Griess Assay) - Cytokines (ELISA) analysis->sub_supernatant sub_lysate Cell Lysate Analysis: - Gene Expression (qRT-PCR) - Protein Expression (Western Blot) analysis->sub_lysate

Caption: In vitro anti-inflammatory screening workflow.

References

Shizukaol B: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of shizukaol B, a lindenane-type dimeric sesquiterpene, against established anti-inflammatory drugs. The following sections detail its efficacy through quantitative data, outline the underlying mechanisms of action, and provide comprehensive experimental protocols for replication and further investigation.

Quantitative Efficacy Comparison

This compound has demonstrated significant anti-inflammatory activity in preclinical studies. Its efficacy, particularly in the inhibition of nitric oxide (NO), a key inflammatory mediator, is comparable to that of the well-known corticosteroid, dexamethasone. The data presented below is compiled from in vitro studies on murine macrophage (RAW 264.7) and microglial (BV2) cell lines stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

CompoundTargetCell LineIC50 ValueReference
This compound Nitric Oxide (NO) ProductionRAW 264.70.15 µM[1]
Shizukaol A Nitric Oxide (NO) ProductionRAW 264.713.79 ± 1.11 µM[2]
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7~7.9 µM (34.60 µg/mL)
Dexamethasone Apoptosis (TNF-α induced)Bovine Endothelial Cells0.8 nM[3]
Dexamethasone Apoptosis (LPS induced)Bovine Endothelial Cells0.9 nM[3]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism identified is the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which in turn suppresses the activation of the transcription factor Activator Protein-1 (AP-1).[4][5] AP-1 is crucial for the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][4]

In contrast, conventional anti-inflammatory drugs like dexamethasone have a broader mechanism, primarily acting through the glucocorticoid receptor to suppress the activation of multiple inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and AP-1.

Below are diagrams illustrating the relevant signaling pathways.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays 4a. Supernatant & Lysate Analysis cell_culture 1. Cell Culture (RAW 264.7 or BV2 cells) pretreatment 2. Pre-treatment (this compound or Dexamethasone) cell_culture->pretreatment lps_stimulation 3. LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation incubation 4. Incubation (e.g., 24 hours) lps_stimulation->incubation griess Griess Assay (NO quantification) incubation->griess elisa ELISA (TNF-α, IL-1β, IL-6) incubation->elisa western_blot Western Blot (iNOS, COX-2, p-JNK, etc.) incubation->western_blot

Caption: General workflow for in vitro anti-inflammatory screening.

JNK_AP1_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK JNK TLR4->JNK activates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 cJun->AP1 activates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->ProInflammatory_Genes induces transcription Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation ShizukaolB This compound ShizukaolB->JNK inhibits

Caption: this compound inhibits the JNK/AP-1 signaling pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50)-IκBα (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes activates Dexamethasone Dexamethasone Dexamethasone->NFkB_active inhibits nuclear translocation

Caption: Dexamethasone inhibits the NF-κB signaling pathway.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophage/Microglial Cells
  • Cell Culture:

    • Murine macrophage RAW 264.7 cells or BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

    • The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is then replaced with fresh medium containing various concentrations of this compound or the reference drug (e.g., dexamethasone).

    • After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation.

  • Quantification of Nitric Oxide (NO):

    • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Briefly, 50 µL of cell supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Quantification of Cytokines (TNF-α, IL-1β, IL-6):

    • The levels of pro-inflammatory cytokines in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentrations are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, total and phosphorylated JNK, p65 subunit of NF-κB).

    • After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema in Rats
  • Animals:

    • Male Sprague-Dawley or Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment:

    • Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., dexamethasone or indomethacin), and this compound treatment groups at various doses.

    • This compound or the reference drug is administered (e.g., intraperitoneally or orally) 30-60 minutes before the induction of inflammation.

  • Induction of Edema:

    • Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

  • Measurement of Paw Edema:

    • The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

    • The degree of swelling is calculated as the increase in paw volume compared to the baseline measurement.

    • The percentage inhibition of edema is calculated by comparing the mean increase in paw volume of the treated groups with that of the carrageenan-only control group.

Conclusion

This compound demonstrates potent anti-inflammatory properties, with a notable inhibitory effect on nitric oxide production that is highly competitive with established anti-inflammatory agents. Its specific mechanism of action, targeting the JNK/AP-1 signaling pathway, presents a focused approach to mitigating inflammatory responses. The data and protocols provided herein serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating further investigation into the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to Shizukaol B and Other Bioactive Compounds from Chloranthus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of shizukaol B with other structurally related and bioactive compounds derived from the Chloranthus genus. The information presented herein is curated from experimental data to facilitate research and development in medicinal chemistry and pharmacology.

I. Comparative Biological Activity

The compounds derived from the Chloranthus genus, particularly sesquiterpenoid dimers like the shizukaols, have demonstrated a range of biological activities. This section presents a comparative summary of their anti-inflammatory and cytotoxic effects based on available quantitative data.

Anti-Inflammatory Activity

The primary measure of anti-inflammatory activity discussed in the literature for these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines.

Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of NO Production) of Chloranthus-Derived Compounds

CompoundCell LineIC₅₀ (µM)Source
Shizukaol ARAW 264.713.79 ± 1.11[Phytomedicine, 2021]
This compoundBV2Not explicitly defined with an IC₅₀, but showed concentration-dependent inhibition (12.5-50 µM)[Biomedicine & Pharmacotherapy, 2017]
Shizukaol DRAW264.73.7[MedChemExpress Data]
Shizukaol ERAW264.73.68[Journal of Natural Products, 2011]
Shizukaol GRAW264.71.95[Journal of Natural Products, 2011]
Shizukaol MRAW264.77.01[Journal of Natural Products, 2011]
Shizukaol ORAW264.71.95[Journal of Natural Products, 2011]
Henriol DRAW264.71.90[Journal of Natural Products, 2011]

Note: Direct comparison of IC₅₀ values should be approached with caution as experimental conditions may vary between studies.

Cytotoxic Activity

Data on the cytotoxic effects of this compound is limited in the reviewed literature. However, shizukaol D has been investigated for its anti-cancer properties.

Table 2: Cytotoxic Activity of Shizukaol D against Human Liver Cancer Cell Lines

CompoundCell LineActivitySource
Shizukaol DFocus, SMMC-7721Growth inhibition in a dose- and time-dependent manner.[PLoS One, 2016]

II. Signaling Pathways

Chloranthus-derived compounds exert their biological effects by modulating specific intracellular signaling pathways. The distinct mechanisms of action for this compound, A, and D are visualized below.

This compound: JNK/AP-1 Signaling Pathway

This compound has been shown to attenuate neuroinflammation by inhibiting the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway in LPS-stimulated microglial cells.[1][2]

G This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates JNK JNK TLR4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms complex iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) AP1->iNOS_COX2 Induces Transcription ShizukaolB This compound ShizukaolB->JNK

Caption: this compound inhibits the JNK/AP-1 pathway.

Shizukaol A: HMGB1/Nrf2/HO-1 Signaling Pathway

Shizukaol A demonstrates anti-inflammatory effects by targeting High Mobility Group Box 1 (HMGB1) and regulating the Nrf2/HO-1 signaling pathway.

G Shizukaol A Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates HMGB1 HMGB1 TLR4->HMGB1 Induces release NFkB NF-κB HMGB1->NFkB Activates Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 HO1 HO-1, NQO1 (Antioxidant Genes) Nrf2->HO1 Translocates to nucleus & Induces Transcription ShizukaolA Shizukaol A ShizukaolA->HMGB1 ShizukaolA->Nrf2 Promotes dissociation Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Shizukaol A modulates the HMGB1/Nrf2/HO-1 pathway.

Shizukaol D: Wnt/β-catenin Signaling Pathway

Shizukaol D has been found to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway.[3]

G Shizukaol D Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Activates GSK3b_APC_Axin GSK-3β/APC/Axin Complex Dsh->GSK3b_APC_Axin Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b_APC_Axin->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates Degradation Proteasomal Degradation beta_catenin_cyto->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates ShizukaolD Shizukaol D ShizukaolD->beta_catenin_cyto Promotes Degradation

Caption: Shizukaol D interferes with the Wnt/β-catenin pathway.

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of Chloranthus-derived compounds.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Microglial Cells

This protocol is used to quantify the anti-inflammatory effect of a compound by measuring the inhibition of NO production.

G Experimental Workflow: NO Production Assay A 1. Seed BV2 microglial cells in a 96-well plate (e.g., 2 x 10^5 cells/mL) and incubate for 24h. B 2. Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1h. A->B C 3. Stimulate cells with LPS (e.g., 1 µg/mL) for 24h. B->C D 4. Collect the cell culture supernatant. C->D E 5. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). D->E F 6. Incubate in the dark at room temperature for 10-15 min. E->F G 7. Measure the absorbance at 540-550 nm using a microplate reader. F->G H 8. Calculate NO concentration using a sodium nitrite standard curve. G->H

Caption: Workflow for Nitric Oxide (NO) Assay.

Detailed Steps:

  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/mL and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, 12.5, 25, 50 µM) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL and incubated for an additional 24 hours.

  • Griess Reaction: 50 µL of the cell culture supernatant is transferred to a new 96-well plate, and 50 µL of Griess reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.

  • Measurement: The absorbance is measured at 540-550 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for Pro-inflammatory Proteins

This protocol is used to determine the effect of a compound on the expression levels of key inflammatory proteins such as iNOS and COX-2.

Detailed Steps:

  • Cell Lysis: After treatment with the test compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-JNK, JNK, β-actin).

  • Washing: The membrane is washed three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

This guide provides a foundational comparison of this compound and other Chloranthus-derived compounds. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate their relative therapeutic potential.

References

Validating the Anti-Neuroinflammatory Effects of Shizukaol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-neuroinflammatory properties of shizukaol B against a panel of alternative natural compounds. The data presented is compiled from preclinical studies to assist researchers in evaluating potential therapeutic leads for neuroinflammatory disorders.

Comparative Efficacy of Anti-Neuroinflammatory Compounds

The following table summarizes the inhibitory effects of this compound and selected alternative compounds on key markers of neuroinflammation in lipopolysaccharide (LPS)-stimulated microglial cells. Shizukaol A, a structurally related precursor, is used as a proxy for the quantitative effects of this compound where specific data for the latter is not available.

CompoundTargetCell TypeIC50 / % Inhibition
Shizukaol A Nitric Oxide (NO)RAW 264.713.79 ± 1.11 µM[1]
δ-Tocotrienol Nitric Oxide (NO)BV2 microglia~50% inhibition at 50 µM[2]
Ligustilide Nitric Oxide (NO)Primary rat microglia>50% inhibition at 10 µM[3][4]
Tumor Necrosis Factor-α (TNF-α)Primary rat microglia>50% inhibition at 10 µM[3][4]
Kaempferol Nitric Oxide (NO)BV2 microglia~37% inhibition at 100 µM[5]
Tumor Necrosis Factor-α (TNF-α)BV2 microglia~28% inhibition at 100 µM[5]
Interleukin-1β (IL-1β)BV2 microglia~36% inhibition at 100 µM[5]
Wogonin Nitric Oxide (NO)Cultured brain microgliaPotent inhibition (specific IC50 not provided)[6]
Tumor Necrosis Factor-α (TNF-α)Cultured brain microgliaPotent inhibition (specific IC50 not provided)[6]
Interleukin-1β (IL-1β)Cultured brain microgliaPotent inhibition (specific IC50 not provided)[6]
Salvianolic Acid B Nitric Oxide (NO)Primary rat microgliaSignificant dose-dependent reduction[7]
Tumor Necrosis Factor-α (TNF-α)Primary rat microgliaSignificant dose-dependent reduction[7]
Interleukin-1β (IL-1β)Primary rat microgliaSignificant dose-dependent reduction[7]
EGCG Nitric Oxide (NO)BV2 microgliaSignificant inhibition[8]
Interleukin-6 (IL-6)BV2 microgliaSignificant decrease[8]

Experimental Protocols

Detailed methodologies for key in vitro assays used to validate anti-neuroinflammatory effects are provided below.

LPS-Induced Neuroinflammation in BV2 Microglial Cells

This protocol outlines the induction of an inflammatory response in BV2 microglial cells using Lipopolysaccharide (LPS).

  • Cell Culture: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with fresh medium containing the desired concentrations of the test compound (e.g., this compound) for a pre-incubation period (typically 1-2 hours).

  • Stimulation: Following pre-incubation, LPS (from E. coli, serotype O111:B4) is added to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS or test compound) and an LPS-only control group are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Sample Collection: After incubation, the cell culture supernatant is collected for measuring secreted inflammatory mediators (e.g., NO, TNF-α, IL-6). The cells can be harvested for protein or RNA analysis (e.g., Western blot for iNOS and COX-2).

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • 50 µL of cell culture supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

TNF-α and IL-6 Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

  • General Principle:

    • A capture antibody specific for the cytokine of interest is pre-coated onto the wells of a 96-well plate.

    • Cell culture supernatants and standards are added to the wells and incubated.

    • A biotinylated detection antibody is added, followed by an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Quantification: The cytokine concentration is determined by interpolating the absorbance values on a standard curve generated with recombinant cytokines.

Western Blot Analysis for iNOS and COX-2

Western blotting is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • The membrane is then washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its experimental validation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Mediator Analysis cluster_data Data Analysis & Interpretation A Seed BV2 Microglial Cells B Pre-treat with this compound or Alternative Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D G Harvest Cells for Protein/RNA Analysis C->G E Griess Assay for Nitric Oxide (NO) D->E F ELISA for TNF-α, IL-6, IL-1β D->F I Quantify Inflammatory Markers E->I F->I H Western Blot for iNOS, COX-2, p-JNK, p-c-Jun G->H H->I J Compare Efficacy of Compounds I->J

Caption: Experimental workflow for validating anti-neuroinflammatory effects.

shizukaol_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK JNK TLR4->JNK Activates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms ShizukaolB This compound ShizukaolB->JNK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Induces Transcription

Caption: this compound signaling pathway in microglia.

References

Shizukaol B: A Comparative Analysis Against Industry Benchmarks in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of shizukaol B, a naturally occurring sesquiterpenoid, against established industry standards in the fields of inflammation and oncology. While research on this compound is ongoing, this document summarizes the available preclinical data, offering a benchmark against current therapeutic options.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily investigated in the context of neuroinflammation. Its mechanism of action involves the suppression of key inflammatory mediators.

Mechanism of Action: JNK/AP-1 Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This inhibition prevents the activation of the transcription factor activator protein-1 (AP-1), which is crucial for the expression of various pro-inflammatory genes.[1][2] Consequently, the production of inflammatory molecules such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) is significantly reduced in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Shizukaol_B This compound Shizukaol_B->JNK Inhibits

This compound's anti-inflammatory mechanism.
Quantitative Comparison

CompoundTargetCell LineIC50 (µM)
Shizukaol A (as a proxy for this compound) Nitric Oxide (NO) ProductionRAW 264.713.79 ± 1.11[3]
Ibuprofen COX-1/COX-2VariousVaries by assay
Celecoxib COX-2VariousVaries by assay

Note: The IC50 values for industry-standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Celecoxib vary widely depending on the specific assay and cell line used. Their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which also leads to a downstream reduction in inflammatory mediators.

Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited in the available literature, a related compound, shizukaol D , has shown promising results against hepatocellular carcinoma (liver cancer).

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Shizukaol D has been found to inhibit the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.

G Wnt_Signal Wnt Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B Inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Cell_Proliferation Cell Proliferation Target_Gene_Expression->Cell_Proliferation Shizukaol_D Shizukaol D Shizukaol_D->Beta_Catenin Promotes degradation

Shizukaol D's anticancer mechanism.
Quantitative Comparison

The following table compares the in vitro cytotoxic activity of shizukaol D against various human liver cancer cell lines with that of standard chemotherapy agents.

CompoundCell LineIC50 (µM)
Shizukaol D SMMC-77218.82 ± 1.66
SK-HEP19.25 ± 0.57
Focus6.26 ± 0.85
Sorafenib HepG2~6 - 10.9[4]
Huh7~11.03[5]
Doxorubicin HepG2~1.1 - 1.3[6]
Huh7~5.2

Disclaimer: The anticancer data presented is for shizukaol D, a structurally related compound to this compound. Further research is required to determine the specific anticancer potential of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Measurement
  • Cell Culture: RAW 264.7 or BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds) for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes at room temperature.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis Culture Culture Macrophages (RAW 264.7 or BV2) Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Perform Griess Assay on supernatant Stimulate->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Workflow for in vitro anti-inflammatory assay.
In Vitro Cytotoxicity Assay: MTT Assay

  • Cell Culture and Seeding: Liver cancer cell lines (e.g., SMMC-7721, HepG2) are cultured in appropriate media and seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of shizukaol D (or other test compounds) and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value is calculated from the dose-response curve.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Analysis Culture Culture Cancer Cells Seed Seed cells in 96-well plate Culture->Seed Treat Treat with Shizukaol D Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Solubilize Solubilize formazan with DMSO Add_MTT->Solubilize Measure Measure Absorbance at 490 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

Workflow for in vitro cytotoxicity MTT assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.